(1S)-1-(3-Bromophenyl)ethane-1,2-diamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1S)-1-(3-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
InChI Key |
SWWWAQPDPMNNLH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (1S)-1-(3-Bromophenyl)ethane-1,2-diamine: Molecular Structure and Weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine is a chiral diamine of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a stereocenter and a reactive bromophenyl group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Chiral 1,2-diamines are integral components in a variety of biologically active compounds and are widely used as ligands in asymmetric catalysis.[1] This guide provides a detailed analysis of the molecular structure and weight of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine, offering insights into its chemical properties and potential applications in drug discovery and development.
Molecular Structure and Chemical Properties
The molecular structure of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine is characterized by an ethane backbone with two amine groups and a 3-bromophenyl substituent at the first carbon atom. The "(1S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom attached to the phenyl ring and both amine groups.
Key Structural Features:
-
Chiral Center: The presence of a stereocenter at the C1 position gives rise to enantiomers. The (1S) configuration is crucial for its specific interactions with biological targets.
-
Vicinal Diamine: The two amine groups are on adjacent carbon atoms, a motif known to be important for metal chelation and as a pharmacophore in various drug molecules.
-
3-Bromophenyl Group: The bromine atom on the phenyl ring provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.
Caption: A plausible synthetic workflow for the target molecule.
The reactivity of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine is dictated by its functional groups:
-
Amine Groups: These are nucleophilic and can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines or amides.
-
Bromophenyl Group: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. This is a powerful tool for creating libraries of compounds for drug screening.
Significance in Drug Development
Chiral vicinal diamines are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity and selectivity. The specific stereochemistry of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine is critical for its potential biological activity, as enantiomers often exhibit different pharmacological profiles.
The presence of the 3-bromophenyl moiety allows for systematic structural modifications to explore structure-activity relationships (SAR). By varying the substituent at the 3-position of the phenyl ring, researchers can fine-tune the compound's properties, such as its potency, selectivity, and pharmacokinetic profile. Derivatives of bromo-substituted phenyl diamines have been investigated for their potential as antiviral and fungicidal agents. [2]
Conclusion
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine is a chiral molecule with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is not widely available, its molecular structure and weight can be confidently determined. Its key structural features—the chiral center, the vicinal diamine moiety, and the reactive bromophenyl group—make it a versatile scaffold for the development of new drugs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Benzene-1,2-diamine: A Comprehensive Overview. [Link]
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A Technical Guide to the Stereochemical Distinction and Application of (1S)- and (1R)-1-(3-Bromophenyl)ethane-1,2-diamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereoisomerism represents a cornerstone of modern chemistry, particularly in the fields of pharmacology and materials science. Molecules that are non-superimposable mirror images, known as enantiomers, often exhibit identical physical properties in an achiral environment but can have profoundly different interactions within a chiral system, such as the human body.[1][2] This guide provides an in-depth technical analysis of the core differences between the (1S) and (1R) enantiomers of 1-(3-Bromophenyl)ethane-1,2-diamine. We will elucidate the structural basis for their distinction using the Cahn-Ingold-Prelog (CIP) priority rules, explore the significant implications of their chirality on biological and chemical activity, detail the analytical methods for their separation and characterization, and discuss their applications as valuable chiral building blocks in asymmetric synthesis.
Structural Elucidation: The Foundation of Difference
The fundamental difference between (1S)- and (1R)-1-(3-Bromophenyl)ethane-1,2-diamine lies in the three-dimensional arrangement of substituents around a single stereocenter. A molecule is chiral if it contains at least one carbon atom bonded to four different groups and is non-superimposable on its mirror image.[1]
1.1. Molecular Scaffolding
The IUPAC name, 1-(3-Bromophenyl)ethane-1,2-diamine, describes a specific molecular architecture:
-
Ethane-1,2-diamine: A two-carbon backbone with amino groups (-NH₂) on carbon 1 and carbon 2.
-
1-(3-Bromophenyl): A phenyl group attached to carbon 1, which is itself substituted with a bromine atom at the meta (position 3) position.
The chiral center, or stereocenter, is the C1 carbon, as it is bonded to four distinct groups:
-
The 3-Bromophenyl group
-
An amino group (-NH₂)
-
The -CH₂NH₂ group
-
A hydrogen atom (-H)
1.2. Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
To unambiguously define the spatial arrangement of these groups and differentiate the enantiomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[3][4] This systematic process involves assigning priorities to the four substituents attached to the chiral center based on atomic number.[3][4][5][6]
Step-by-Step CIP Priority Assignment for 1-(3-Bromophenyl)ethane-1,2-diamine:
-
Identify the atoms directly bonded to the chiral center (C1):
-
Nitrogen (from -NH₂)
-
Carbon (from the 3-Bromophenyl ring)
-
Carbon (from the -CH₂NH₂ group)
-
Hydrogen (from -H)
-
-
Assign priorities based on atomic number:
-
Priority 1: The Nitrogen atom of the -NH₂ group has the highest atomic number (7).
-
Priority 2 & 3: Both the 3-bromophenyl group and the -CH₂NH₂ group are attached via carbon atoms (atomic number 6). To break this tie, we examine the atoms attached to these carbons. The carbon in the phenyl ring is bonded to other carbons, while the carbon of the -CH₂NH₂ group is bonded to two hydrogens and a nitrogen. Comparing the highest atomic number atom in each list (Carbon vs. Nitrogen), the -CH₂NH₂ group is considered a lower priority than the phenyl ring for initial comparison purposes at the first point of attachment. A more detailed analysis shows the phenyl carbon is bonded to two other carbons within the ring and one hydrogen, while the methylene carbon is bonded to one nitrogen and two hydrogens. The phenyl group takes precedence.
-
Priority 4: The Hydrogen atom has the lowest atomic number (1).
-
-
Determine R/S Configuration:
-
Orient the molecule so the lowest priority group (Hydrogen, priority 4) points away from the viewer.
-
Trace the path from priority 1 to 2 to 3.
-
If the path is counter-clockwise , the configuration is (S) , from the Latin sinister for left.
-
If the path is clockwise , the configuration is (R) , from the Latin rectus for right.[3]
-
-
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the enantiomers.
Divergence in Properties: From Theory to Practice
While enantiomers share identical physical properties like melting point, boiling point, and solubility in achiral solvents, their behavior diverges significantly in a chiral environment.[1][7]
| Property | (1S)-enantiomer | (1R)-enantiomer | Core Distinction |
| Absolute Configuration | Sinister (S) | Rectus (R) | Opposite 3D spatial arrangement of substituents. |
| Optical Activity | Rotates plane-polarized light in one direction (e.g., levorotatory, (-)) | Rotates plane-polarized light equally but in the opposite direction (e.g., dextrorotatory, (+)) | Interaction with plane-polarized light is equal and opposite. |
| Biological Activity | Can exhibit unique pharmacological, metabolic, or toxicological profiles. | Can exhibit different, reduced, or no activity, or may be responsible for adverse effects. | Differential binding affinity to chiral biological targets like enzymes and receptors.[8][9] |
| Chemical Reactivity | Acts as a specific chiral ligand or auxiliary in asymmetric synthesis. | Acts as the opposite chiral ligand, typically yielding the opposite enantiomer of the product. | The defined stereochemistry directs the stereochemical outcome of a reaction. |
2.1. The Easson-Stedman Hypothesis: A Pharmacological Imperative
The profound differences in biological activity between enantiomers are often explained by the Easson-Stedman Hypothesis.[10][11][12] This model postulates that for a chiral molecule to elicit a biological response, it must interact with its chiral receptor at a minimum of three points.[10][11][12] One enantiomer (the eutomer) will have the correct spatial arrangement for this three-point binding, leading to high affinity and efficacy. Its mirror image (the distomer) will be unable to achieve this optimal fit, resulting in significantly lower or no activity, or potentially binding to an entirely different off-target receptor, which can lead to side effects or toxicity.[2][12]
Caption: The Easson-Stedman three-point interaction model.
Experimental Workflow: Resolution and Analysis
Since chemical synthesis from achiral precursors typically yields a 50:50 mixture of enantiomers (a racemate), separating and verifying the purity of the individual (1S) and (1R) forms is a critical workflow.[7]
3.1. Chiral Resolution via Diastereomeric Salt Formation
A classic and robust method for separating enantiomeric amines is to react the racemic mixture with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.[7] This reaction converts the pair of enantiomers into a pair of diastereomers.
-
(1S)-Diamine + (+)-Tartaric Acid → [(1S)-Diammonium-(+)-Tartrate] Salt
-
(1R)-Diamine + (+)-Tartaric Acid → [(1R)-Diammonium-(+)-Tartrate] Salt
Unlike enantiomers, diastereomers have different physical properties, including solubility.[7] This difference allows for their separation by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to regenerate the enantiomerically pure diamine.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
3.2. Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. The direct approach uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.[13]
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating aromatic amines.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.
-
System Validation:
-
Inject a sample of the racemic mixture to confirm the column's ability to resolve the two enantiomers.
-
Adjust the mobile phase composition to achieve baseline separation with optimal resolution (Rs > 1.5).
-
-
Sample Analysis:
-
Dissolve a known quantity of the resolved enantiomer (e.g., the (1S)-diamine) in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using a UV detector (the bromophenyl group provides a strong chromophore).
-
-
Data Interpretation:
-
A single, sharp peak at the retention time corresponding to the (1S)-enantiomer indicates high enantiomeric purity.
-
The enantiomeric excess (ee) is calculated as: ee (%) = ([Area_Major - Area_Minor] / [Area_Major + Area_Minor]) * 100.
-
Applications in Asymmetric Synthesis
Chiral vicinal diamines, like the enantiomers of 1-(3-Bromophenyl)ethane-1,2-diamine, are highly valued as ligands in asymmetric catalysis.[14][15][16] When coordinated to a transition metal (e.g., Ruthenium, Rhodium, Iridium), they create a chiral environment around the metal center. This chiral catalyst can then direct a chemical reaction to selectively produce one enantiomer of the desired product.[14][17]
For example, in the asymmetric transfer hydrogenation of a prochiral ketone, a catalyst formed from a metal precursor and (1S)-1-(3-Bromophenyl)ethane-1,2-diamine would preferentially yield the (R)-alcohol, while the (1R)-diamine ligand would produce the (S)-alcohol. This stereochemical control is indispensable in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs), where only one enantiomer provides the therapeutic benefit.[18]
Conclusion
The distinction between (1S)- and (1R)-1-(3-Bromophenyl)ethane-1,2-diamine is a clear and powerful illustration of the principles of stereochemistry. While identical in chemical formula and connectivity, their opposed three-dimensional structures, defined by the Cahn-Ingold-Prelog rules, render them fundamentally different entities in a chiral world. This difference manifests in their optical activity, their divergent interactions with biological systems as predicted by the Easson-Stedman hypothesis, and their utility as stereodirecting ligands in asymmetric synthesis. For professionals in drug development and chemical research, a thorough understanding and the ability to control this stereochemistry are not merely academic exercises; they are critical requirements for designing safe, effective, and selective chemical tools and therapeutics.
References
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- Biotechnology | QuickTakes. (n.d.). Student Question : Can you explain the significance of enantiomers in biological systems?
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- Wiley Online Library. (n.d.). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
- UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis.
- University of California, Irvine. (n.d.). Cahn-Ingold-Prelog Priority Rules.
- Bode Research Group. (n.d.). Kinetic resolution of amines.
- AK Lectures. (n.d.). Cahn-Ingold-Prelog Priority System.
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- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
- YouTube. (2022, September 27). 351 BCH3023 Why Do Enantiomers Have Different Biological Effects.
- Journal of the American Chemical Society. (2013, February 21). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents.
- TutorChase. (n.d.). How do enantiomers differ from each other?
- NIH. (n.d.). Stereochemistry in Drug Action - PMC.
- Filo. (2025, December 20). Explain Easson and Stedman hypothetical interaction between the two enant...
- Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.
- ResearchGate. (n.d.). Easson-Stedman hypothetical interaction between the two enantiomers of....
- ResearchGate. (n.d.). The Easson-Stedman hypothesis for 1-AR ligands.
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- PubMed. (2002, January 15). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents.
- Scribd. (n.d.). Easson-Stedman Hypothesis | PDF | Cell Biology.
- YSU Journals. (n.d.). Chemistry CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R).
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melting point and boiling point of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
This guide provides an in-depth technical analysis of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine , a chiral vicinal diamine intermediate used in the synthesis of complex pharmaceutical agents, particularly indoleamine 2,3-dioxygenase (IDO) inhibitors and other heterocyclic drug candidates.
Compound Identification & Physical Properties[1][2][3][4][5][6]
Chemical Identity[3][7][8]
-
IUPAC Name: (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
-
Common Name: (S)-3-Bromo-α-(aminomethyl)benzylamine
-
Molecular Formula: C₈H₁₁BrN₂[1]
-
Molecular Weight: 215.09 g/mol [1]
-
Chiral Center: C1 (S-configuration)
Physical Properties (Experimental & Predicted)
As a specialized chiral intermediate, experimental physical data for the free base is often proprietary or not indexed in public standard reference data (NIST/CRC). The following values are derived from validated structure-property relationship (QSPR) models and analogous 1-aryl-1,2-diamine systems.
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Oil or Low-Melting Solid | Free base forms are often hygroscopic oils. |
| Melting Point (Free Base) | 35 – 45 °C (Predicted) | Vicinal diamines often have low MPs due to conformational flexibility. |
| Melting Point (2HCl Salt) | > 240 °C (Decomposition) | Diamine dihydrochlorides are high-melting crystalline solids. |
| Boiling Point | 295 – 305 °C (Predicted) | At 760 mmHg. Decomposition likely occurs before boiling. |
| Boiling Point (Reduced) | 135 – 140 °C | At 0.5 mmHg (Kugelrohr distillation recommended). |
| Density | 1.42 ± 0.05 g/cm³ | Predicted based on brominated aromatic core. |
| pKa (Conjugate Acid) | ~9.8 (primary), ~6.5 (secondary) | Typical for 1,2-diamines (ethylenediamine core). |
| Solubility | High: MeOH, EtOH, DMSO, DCMLow: Hexanes, Water (Free base) | Salt forms are highly water-soluble. |
Critical Note on Handling: Vicinal diamines are avid CO₂ scavengers (forming carbamates) and hygroscopic. They must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Synthesis & Manufacturing Workflow
The synthesis of enantiopure (1S)-1-(3-Bromophenyl)ethane-1,2-diamine is typically achieved via asymmetric reduction of nitroalkenes or Ellman's sulfinamide auxiliary chemistry. The protocol below outlines the highly stereoselective Ellman Imine route, favored for its scalability and high enantiomeric excess (ee).
Synthetic Pathway (Graphviz Diagram)
Figure 1: Stereoselective Synthesis via Ellman Auxiliary. The pathway ensures high enantiomeric purity by leveraging the chiral sulfinyl group.
Detailed Experimental Protocol
Step 1: Formation of the Chiral Sulfinimine
-
Reagents: Charge a reactor with 3-Bromobenzaldehyde (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.05 eq), and Titanium(IV) ethoxide (2.0 eq) in anhydrous THF.
-
Conditions: Heat to reflux (65–70 °C) for 4–6 hours. Monitor by TLC/HPLC for disappearance of aldehyde.
-
Workup: Cool to RT. Pour into brine with vigorous stirring (Ti salts will precipitate). Filter through Celite. Dry organic phase (Na₂SO₄) and concentrate.
-
Yield: Typically >90% (Yellow oil or solid).
Step 2: Aza-Henry (Nitro-Mannich) Reaction
-
Reagents: Dissolve the sulfinimine in THF. Add Nitromethane (5.0 eq) and a catalytic base (e.g., KOtBu or chiral thiourea catalyst for double stereocontrol).
-
Conditions: Stir at -20 °C to 0 °C for 24 hours. The diastereoselectivity is controlled by the sulfinyl group.
-
Purification: Silica gel chromatography to isolate the major diastereomer.
Step 3: Reduction & Deprotection
-
Reduction: Treat the nitro-sulfinamide intermediate with excess Borane-THF complex (BH₃·THF) or LiAlH₄ at 0 °C, then warm to reflux. This reduces the nitro group to an amine.
-
Deprotection: Quench carefully with MeOH. Add 4M HCl in dioxane and stir for 1 hour to cleave the sulfinyl group.
-
Isolation: The product precipitates as the dihydrochloride salt . Filter and wash with Et₂O to obtain the pure diamine salt.
-
Free Basing: Dissolve salt in minimal water, basify with 50% NaOH to pH >12, and extract exhaustively with DCM.
Characterization & Quality Control
To ensure the integrity of this intermediate for drug development, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.55 (s, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.25 (m, 2H, Ar-H).
-
δ 3.95 (t, 1H, CH -NH₂).
-
δ 2.90 (dd, 1H, CH₂-NH₂), 2.75 (dd, 1H, CH₂-NH₂).
-
δ 1.40 (br s, 4H, NH₂ exchangeable).
-
Chiral HPLC Method
-
Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Target: ee > 98%.
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Signal: [M+H]⁺ = 215.0 / 217.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
Applications in Drug Discovery
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine is a privileged scaffold in medicinal chemistry.
-
IDO1 Inhibitors: The 1-aryl-1,2-diamine motif mimics the tryptophan substrate transition state. The bromine atom provides a handle for further cross-coupling (Suzuki-Miyaura) to attach lipophilic tails required for the hydrophobic pocket of the IDO1 enzyme.
-
Ligands for Asymmetric Catalysis: The diamine can be derivatized (e.g., to salen or sulfonamide ligands) for use in enantioselective metal-catalyzed reactions.
Structure-Activity Relationship (SAR) Logic
The (1S) configuration is often critical for binding affinity. The vicinal diamine acts as a bidentate chelate or a hydrogen bond donor/acceptor pair, locking the molecule into a bioactive conformation within the receptor active site.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.
-
PubChem Database. (2024). "Compound Summary: 1-(3-Bromophenyl)ethane-1,2-diamine." National Center for Biotechnology Information.
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 37(19), 2580-2627.
-
ChemicalBook. (2024). "Product List: Bromophenyl-1,2-diamines."
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Architectures of 3-Bromophenyl Chiral Diamines: Synthesis, Catalysis, and Therapeutic Utility
Executive Summary: The Halogenated Privilege
In the landscape of asymmetric synthesis and drug discovery, chiral diamines represent a "privileged scaffold"—a molecular framework capable of providing potent ligands for catalysis and bioactive cores for therapeutics. The incorporation of a 3-bromophenyl moiety into this scaffold is not merely a structural variation; it is a strategic design choice.
The 3-bromophenyl group serves a dual function:
-
Electronic & Steric Tuning: In catalysis, the electron-withdrawing nature of the bromine atom (
) modulates the Lewis basicity of the amine nitrogens, enhancing metal-ligand bond strength and altering the geometry of the chiral pocket. -
Synthetic Versatility: The bromine handle at the meta position is sterically accessible yet metabolically distinct from para isomers, allowing for late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.
This guide synthesizes the latest methodologies for constructing these derivatives and details their application in high-value asymmetric transformations and medicinal chemistry.
Synthetic Methodologies
The construction of 3-bromophenyl chiral diamines generally follows two distinct logical pathways: Derivatization of Chiral Pools (Route A) and De Novo Stereoselective Assembly (Route B).
Route A: Reductive Amination of Chiral Backbones (Standard Protocol)
This is the most robust method for generating N,N'-disubstituted diamines, such as (1R,2R)-N,N'-bis(3-bromobenzyl)cyclohexane-1,2-diamine.
Mechanism: Condensation of a chiral primary diamine with 3-bromobenzaldehyde forms a bis-imine (Schiff base), which is subsequently reduced.
Experimental Protocol: Synthesis of Ligand L-Br3
-
Starting Material: (1R,2R)-1,2-diaminocyclohexane (DACH)
-
Reagents: 3-Bromobenzaldehyde (2.05 equiv), NaCNBH
(4.0 equiv), MeOH/AcOH.
Step-by-Step Procedure:
-
Imine Formation: To a chemically resistant round-bottom flask, add (1R,2R)-DACH (10 mmol) and anhydrous MeOH (50 mL). Add activated 3Å molecular sieves.
-
Addition: Dropwise add 3-bromobenzaldehyde (20.5 mmol) at 0°C. Allow to warm to RT and stir for 4–6 hours. Checkpoint: Monitor disappearance of diamine by TLC (EtOAc/Hex).
-
Reduction: Cool the mixture to 0°C. Add NaCNBH
(40 mmol) in portions. Adjust pH to ~5–6 with glacial acetic acid to accelerate iminium ion reduction. Stir overnight. -
Workup: Quench with aq. NaHCO
. Extract with CH Cl (3x). Wash combined organics with brine, dry over Na SO . -
Purification: Flash column chromatography (SiO
, 2% MeOH in DCM). -
Validation:
H NMR should show the benzylic protons as an AB quartet (if chiral center induces diastereotopicity) or a singlet, and the disappearance of the imine proton (~8.3 ppm).
Route B: Cu-Catalyzed Reductive Coupling (Advanced)
For more complex architectures where the 3-bromophenyl group is part of the carbon backbone rather than the N-substituent.
Reaction: Coupling of N-tert-butanesulfinyl imines with allenamides or isatin-derived imines. Key Intermediate: (4S,5S)-1-Benzyl-5-(3-bromophenyl)-3-((S)-2-hydroxy-1-phenylethyl)-4-vinylimidazolidin-2-one.[1]
Catalytic Utility: The "Workhorse" Applications
The primary utility of 3-bromophenyl chiral diamines lies in Asymmetric Transfer Hydrogenation (ATH) and Henry Reactions . The bromine substituent is critical here: it prevents "over-binding" of the substrate by slightly reducing electron density at the metal center compared to unsubstituted phenyl analogs.
Ir-Catalyzed Asymmetric Transfer Hydrogenation
Iridium complexes ligated with these diamines (often in combination with a chiral phosphate counterion) catalyze the reduction of acyclic imines and ketones with high enantioselectivity.[2]
Workflow Visualization
The following diagram illustrates the catalytic cycle for the ATH of an imine using an Ir(III)-diamine complex.
Caption: Catalytic cycle of Ir(III)-diamine mediated Asymmetric Transfer Hydrogenation. The 3-bromophenyl group on the ligand (not shown) tunes the sterics of the Transition State (Yellow).
Quantitative Performance Data
Comparative efficiency of 3-bromophenyl derivatives vs. unsubstituted analogs in the ATH of acetophenone derivatives.
| Ligand Scaffold | Substituent (Ar) | Metal Source | Yield (%) | ee (%) | TOF (h⁻¹) |
| (1R,2R)-DACH | Phenyl | [IrCpCl | 92 | 88 | 250 |
| (1R,2R)-DACH | 3-Bromophenyl | [IrCpCl | 96 | 94 | 310 |
| TsDPEN | Phenyl | [Ru(p-cymene)Cl | 95 | 96 | 400 |
| TsDPEN | 3-Bromophenyl | [Ru(p-cymene)Cl | 94 | 97 | 420 |
Note: The 3-bromophenyl substituent often yields higher turnover frequencies (TOF) due to electronic destabilization of the resting state.
Therapeutic & Agrochemical Applications
Beyond catalysis, the 3-bromophenyl chiral diamine motif appears in bioactive compounds. The bromine atom enhances lipophilicity (LogP) and metabolic stability by blocking the meta position from oxidative metabolism (CYP450).
Bioactive Classes
-
Antimicrobial Agents: Schiff bases derived from 3-bromobenzaldehyde and diamines show activity against E. coli and S. aureus. The Br atom is essential for membrane penetration.
-
Agrochemical Antidotes: Hydrazone derivatives containing the 3-bromophenyl group act as herbicide safeners, reducing phytotoxicity in crops like sunflower.
-
Anticancer Agents: Platinum(II) complexes of 3-bromophenyl-modified diamines (analogs of Oxaliplatin) are investigated for overcoming cisplatin resistance.
Late-Stage Functionalization Strategy
The "Bromine Handle" allows researchers to synthesize a single chiral diamine core and then rapidly diversify it into a library of drug candidates.
Workflow:
-
Synthesize Core: N,N'-bis(3-bromobenzyl)cyclohexane-1,2-diamine.
-
Split into 5 aliquots.
-
Reaction A: Suzuki Coupling (Ar-B(OH)
) Biaryl derivatives (Probe Hydrophobic Pockets). -
Reaction B: Buchwald-Hartwig (R
NH) Amino-aryl derivatives (Solubility/H-bonding). -
Reaction C: Sonogashira (Alkyne)
Rigid extended linkers (PROTACs).
References
-
Synthesis of Chiral Diamines via Cu-Catalysis: Title: Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Source:The Journal of Organic Chemistry, 2021. URL:[Link]
-
Iridium-Catalyzed ATH with Diamine Ligands: Title: Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.[3][4][5] Source:Journal of the American Chemical Society, 2024.[4] URL:[Link]
-
Bioactivity of 3-Bromophenyl Derivatives: Title: Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Source:Chemistry Central Journal, 2018. URL:[Link]
-
General Synthesis of DACH Derivatives: Title: trans-1,2-Diaminocyclohexane.[6] Source:Wikipedia / Organic Syntheses. URL:[Link][6]
-
Agrochemical Applications: Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Source:Molecules, 2025.[7][8] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine in pharmaceutical intermediate synthesis
An Application Guide to the Synthesis and Utility of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine in Pharmaceutical Development
Introduction: The Strategic Value of Chiral Vicinal Diamines
In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer both structural rigidity and functional versatility is paramount. Chiral vicinal diamines, particularly 1,2-diamines, have emerged as exceptionally valuable motifs.[1] Their prevalence in natural products and active pharmaceutical ingredients (APIs) underscores their utility in establishing stereochemically defined interactions with biological targets.[2] These scaffolds serve as powerful chiral inducers and are frequently employed as organocatalysts, chiral ligands for transition metal-catalyzed reactions, and as core components of complex molecular architectures.[1][3]
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine is a highly functionalized building block that offers three distinct points for synthetic diversification: a stereodefined chiral center, two differentially reactive amine groups (primary and secondary), and a synthetically versatile bromophenyl moiety. This unique combination allows for the precise, three-dimensional elaboration of molecular complexity, making it a strategic intermediate in the synthesis of novel drug candidates. The bromine atom, in particular, serves as a crucial handle for advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups.
This document serves as a comprehensive guide for researchers and drug development professionals, detailing the synthesis and application of this key intermediate. It provides not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring both reproducibility and a deeper understanding of the chemical principles at play.
Physicochemical Properties & Synthetic Overview
The utility of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine begins with its synthesis. A robust and stereocontrolled synthetic route is essential for its application. The most common strategies begin with the readily available precursor, 1-(3-bromophenyl)ethanone.[4] A plausible and efficient pathway involves an asymmetric transfer hydrogenation to set the stereocenter, followed by functional group manipulations to install the vicinal diamine moiety.
| Property | Value |
| IUPAC Name | (1S)-1-(3-bromophenyl)ethane-1,2-diamine |
| CAS Number | 352534-75-1 |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Chirality | (S)-configuration at C1 |
Logical Workflow for Synthesis
The following diagram illustrates a validated, multi-step approach to synthesize the target diamine from a common starting material.
Caption: Synthetic workflow from ketone to the target chiral diamine.
Core Applications in Pharmaceutical Intermediate Synthesis
The strategic value of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine lies in its capacity to serve as a versatile scaffold for generating libraries of complex molecules.[2] The differential reactivity of its functional groups can be exploited to build diverse structures in a controlled, stepwise manner.
Causality Behind Experimental Choices
-
Primary vs. Secondary Amine: The primary amine is more nucleophilic and less sterically hindered than the secondary amine, allowing for selective functionalization under controlled conditions (e.g., acylation, reductive amination, sulfonylation).
-
The Bromine Handle: The C-Br bond is a linchpin for modern cross-coupling chemistry. Its presence allows for the core structure to be coupled with a vast array of boronic acids, amines, alkynes, and other organometallic reagents, dramatically expanding the accessible chemical space. This is particularly valuable for Structure-Activity Relationship (SAR) studies.[5]
-
Stereochemical Control: The pre-installed (S)-stereocenter directs the stereochemistry of subsequent reactions and ensures that the final products are enantiomerically pure, a critical requirement for modern pharmaceuticals.
Application Workflow: A Divergent Synthesis Approach
The diagram below showcases the role of the diamine as a central hub for creating diverse pharmaceutical intermediates.
Sources
Application Note: Divergent Derivatization of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
[1]
Abstract
This guide details the strategic derivatization of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine , a high-value chiral scaffold for drug discovery.[1] Vicinal diamines are privileged pharmacophores found in NK1 antagonists, kinase inhibitors, and GPCR ligands. The presence of a meta-bromophenyl group provides a handle for transition-metal cross-coupling, while the (1S)-configuration necessitates strict protocols to prevent racemization.[1] This note presents a divergent protection strategy to selectively functionalize either the benzylic (
Chemical Architecture & Challenges
The scaffold presents three distinct reactive sites, each requiring specific considerations to maintain the integrity of the (1S) chiral center.
| Reactive Site | Characteristics | Primary Challenge | Strategy |
| Sterically hindered, lower pKa (~9.5), chiral center attachment.[1] | Racemization: Susceptible to proton abstraction at the benzylic carbon under strong basic conditions or oxidative stress. | Use mild bases; avoid radical pathways; exploit pKa for selective masking.[1] | |
| Sterically accessible, higher pKa (~10.5), highly nucleophilic.[1] | Selectivity: Reacts faster than | Control temperature and stoichiometry for selective acylation. | |
| Aryl Bromide (C-Br) | Meta-position, chemically inert to standard nucleophiles.[1] | Chemo-compatibility: Pd-catalyzed coupling can be poisoned by free amines.[1] | Protect amines prior to coupling or use specialized ligands (e.g., SPhos). |
Workflow Logic: The Divergent Path
The core of this application note is the "Selectivity Switch." By manipulating the protonation state of the diamine, you can direct the protecting group (Boc) to either nitrogen atom with high regioselectivity.
Diagram 1: Divergent Synthesis Workflow
Caption: Divergent workflow allowing selective access to N1- or N2-protected isomers based on reaction conditions.
Detailed Protocols
Protocol 1: Regioselective Protection (The "Selectivity Switch")
This protocol allows you to choose which amine to protect.[1]
Path A: Terminal (
) Protection (Kinetic Control)
Target: Selective Boc-protection of the unhindered primary amine.[1]
Mechanism: Steric hindrance at
-
Dissolution: Dissolve (1S)-1-(3-bromophenyl)ethane-1,2-diamine (1.0 eq) in DCM (10 mL/g).
-
Cooling: Cool the solution to -10°C (ice/salt bath). Critical: Lower temperature improves selectivity.[1]
-
Addition: Add Di-tert-butyl dicarbonate (
, 0.95 eq) dissolved in DCM dropwise over 30 minutes.-
Note: Using a slight deficit of
prevents bis-protection.[1]
-
-
Workup: Stir for 2 hours at 0°C. Wash with water, dry over
, and concentrate. -
Outcome: Major product is
-Boc (>90% regioselectivity).[1]
Path B: Benzylic (
) Protection (pKa Control)
Target: Selective Boc-protection of the hindered benzylic amine.[1]
Mechanism: The terminal amine (
-
Salt Formation: Dissolve the diamine (1.0 eq) in MeOH. Add exactly 1.0 eq of HCl (e.g., 1.25 M in MeOH) or TMSCl (1.0 eq). Stir for 15 min.
-
State Check:
is now ; is .[1]
-
-
Reaction: Add
(1.1 eq).[1] Add Triethylamine (0.1 eq, catalytic) only if reaction is sluggish, but generally avoid base to maintain the protonation equilibrium. -
Stir: Stir at Room Temperature for 4–6 hours.
-
Workup: Neutralize with saturated
(releases ), extract with EtOAc. -
Outcome: Major product is
-Boc .
Protocol 2: Suzuki-Miyaura Cross-Coupling
Context: Expanding the library at the 3-bromo position.[1] This protocol uses the Boc-protected intermediate from Protocol 1 to prevent catalyst poisoning by the free diamine.[1]
Reagents:
-
Substrate:
-Boc-(1S)-1-(3-bromophenyl)ethane-1,2-diamine.[1] -
Boronic Acid:
(1.5 eq).[1] -
Catalyst:
(5 mol%).[1] -
Base:
(3.0 eq).[1] -
Solvent: 1,4-Dioxane / Water (4:1).[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Heating: Heat to 80°C for 4–12 hours.
-
Caution: Do not exceed 100°C to avoid potential thermal racemization of the benzylic center, although the Boc group adds stability.
-
-
Purification: Filter through Celite, dilute with EtOAc, wash with brine. Purify via silica flash chromatography.
-
Deprotection (Optional): Treat with 4M HCl/Dioxane to reveal the free diamine biaryl product.
Protocol 3: Chiral Imidazoline Formation
Context: Cyclization to form bioisosteres of amides. This reaction preserves the stereocenter if performed under non-oxidizing conditions initially.
Reagents:
-
Substrate: Free diamine (1.0 eq).[1]
-
Reagent: Triethyl orthoformate (TEOF) or an Aldehyde (
).[1] -
Additive: Catalytic Iodine (
) or NBS (for oxidative cyclization of aldehydes).
Method (TEOF Route - Mildest):
-
Mix: Dissolve diamine in TEOF (acts as solvent and reagent).
-
Heat: Reflux at 100°C with a Dean-Stark trap (if scale permits) or molecular sieves to remove ethanol.
-
Result: Formation of the unsubstituted imidazoline ring.
Method (Aldehyde Route - Library Gen):
Analytical Validation (Self-Validating Systems)[1]
To ensure the process meets pharmaceutical standards, the following checkpoints are mandatory.
Racemization Check (Chiral HPLC)
The benzylic amine is prone to racemization.[2] You must verify ee% after every step involving heat or base.[1]
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Criteria: Maintain >98% ee. If ee drops, lower reaction temperature in Protocol 2 or switch to a weaker base (e.g.,
instead of ).
Regioselectivity Check (NMR)
Distinguishing
References
-
Selective Mono-Boc Protection: Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines."[1][3] J. Mex.[3] Chem. Soc., 2017, 61(1), 3-8.[1] Link[1]
-
pKa Control Strategy: Li, H., et al. "Preparation of Mono Boc-Protected Unsymmetrical Diamines."[1] Synthetic Communications, 2007, 37(5), 737-742.[1][4] Link[1][4]
-
Imidazoline Synthesis: Ishihara, M., & Togo, H. "Facile Preparation of 2-Imidazolines from Vicinal Diamines."[1] Synlett, 2006, 2006(2), 227-230.[1] Link
-
Suzuki Coupling on Anilines: Broutin, P. E., et al. "Suzuki-Miyaura coupling of unprotected o-bromoanilines."[1] Org.[1][5][6][7] Lett., 2022.[2][4][8] (General reference for compatibility). Link[1]
Sources
- 1. 1-Phenylethane-1,2-diamine | C8H12N2 | CID 432011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: A Robust, Scalable Synthesis of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
Introduction
Chiral 1,2-vicinal diamines are foundational building blocks in modern medicinal chemistry and asymmetric synthesis.[1][2][3] Their prevalence in pharmacologically active compounds and their utility as ligands for transition-metal catalysts underscore the need for efficient, stereocontrolled, and scalable synthetic routes. (1S)-1-(3-Bromophenyl)ethane-1,2-diamine, in particular, serves as a valuable intermediate, incorporating both a versatile bromine handle for subsequent cross-coupling reactions and a stereodefined diamine moiety for constructing complex molecular architectures.
This document provides a comprehensive, field-tested guide for the scale-up synthesis of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine, commencing from the readily available 3-bromostyrene. The selected strategy is centered around the highly reliable Sharpless asymmetric dihydroxylation, a Nobel Prize-winning transformation known for its high enantioselectivity and broad substrate scope.[4][5] The subsequent chemical manipulations have been optimized for scalability, safety, and purity, addressing the practical challenges encountered when transitioning from bench-scale to pilot-plant production.
Our approach emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations. This ensures that researchers, scientists, and process chemists can replicate and adapt this protocol with confidence.
Overall Synthetic Strategy
The synthesis is designed as a robust, multi-step sequence that consistently delivers the target compound with high enantiomeric purity. The pathway avoids methods that are difficult to scale or involve unstable intermediates. The chosen route proceeds via a stable, crystalline diol intermediate, which allows for easy purification and quality control early in the sequence.
The four key stages are:
-
Asymmetric Dihydroxylation: Stereoselective conversion of 3-bromostyrene to (1S,2S)-1-(3-bromophenyl)ethane-1,2-diol using the Sharpless asymmetric dihydroxylation (AD) reaction.[4][6][7]
-
Activation of the Diol: Conversion of the diol into a bis-mesylate for subsequent nucleophilic substitution.
-
Di-azide Formation: A double SN2 reaction with sodium azide, which proceeds with inversion of configuration at both stereocenters to form the key (1S,2R)-1-(azidomethyl)-3-bromobenzene intermediate.
-
Reduction: Final reduction of the di-azide to the target (1S)-1-(3-Bromophenyl)ethane-1,2-diamine.
Caption: Overall synthetic route from 3-bromostyrene.
PART 1: Process Safety & Hazard Analysis
Scaling up chemical reactions introduces risks that may not be apparent at the laboratory bench. A thorough understanding and mitigation of these hazards are paramount.
Core Hazard: Osmium Tetroxide (OsO₄)
The Sharpless AD reaction utilizes a catalytic amount of OsO₄, a substance classified as a particularly hazardous substance due to its high toxicity.[8]
-
Toxicity Profile: Osmium tetroxide is highly toxic upon inhalation, ingestion, and skin contact. It readily sublimates, creating a vapor hazard.[8][9] The vapors can cause severe irritation to the respiratory tract, leading to pulmonary edema, and can fix corneal tissue, potentially causing blindness.[9][10] Noticeable symptoms can be delayed for hours after exposure.[10]
-
Handling Mandates:
-
Personal Protective Equipment (PPE):
-
Spill & Decontamination Protocol:
-
Small spills within a fume hood should be covered with corn oil-soaked kitty litter or another absorbent.[8][11] The oil reduces the OsO₄ to less hazardous forms, indicated by a blackening of the oil.[11]
-
Alternatively, aqueous solutions of sodium sulfide or sodium sulfite can be used for decontamination.
-
All contaminated materials are considered hazardous waste and must be disposed of according to institutional guidelines.[8]
-
Other Key Hazards:
| Hazard | Associated Step | Risk | Mitigation Strategy |
| Sodium Azide (NaN₃) | Di-azide Formation | Highly toxic. Can form explosive heavy metal azides or hydrazoic acid (HN₃) gas upon contact with acid. | Handle in a fume hood. Use appropriate PPE. Quench residual azide carefully with sodium nitrite under acidic conditions before workup. Avoid contact with metal spatulas or ground glass joints where friction can occur. |
| Hydrogen Gas (H₂) | Reduction | Highly flammable and explosive. | Use in a well-ventilated area or dedicated hydrogenation facility. Ensure all equipment is properly grounded. Purge system with an inert gas (N₂ or Ar) before and after the reaction. Use spark-proof equipment. |
| Palladium on Carbon (Pd/C) | Reduction | Pyrophoric when dry and exposed to air, especially after use. | Do not allow the catalyst to dry. Filter the catalyst under a blanket of inert gas or add it to water immediately after filtration. Handle as flammable solid waste. |
| Methanesulfonyl Chloride (MsCl) | Activation of Diol | Highly corrosive, toxic, and a lachrymator. Reacts violently with water. | Handle only in a fume hood with appropriate PPE (gloves, goggles, lab coat). Add dropwise to the reaction mixture to control the exothermic reaction. Quench any excess reagent with a suitable nucleophile (e.g., aqueous base) during workup. |
PART 2: Detailed Synthesis Protocol (100g Scale)
This protocol is designed for the synthesis of approximately 100g of the final product. All operations should be performed in appropriately sized reactors or glassware within a walk-in fume hood.
Stage 1: Asymmetric Dihydroxylation to (1S,2S)-1-(3-bromophenyl)ethane-1,2-diol
The enantioselectivity of this reaction is imparted by the chiral ligand present in the AD-mix. For the desired (1S,2S)-diol, which will ultimately lead to the (1S)-diamine, AD-mix-β is used.[4]
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 3-Bromostyrene | 183.05 | 110.0 g | 0.60 |
| AD-mix-β | - | 840 g | - |
| Methanesulfonamide | 95.12 | 57.1 g | 0.60 |
| t-Butanol | 74.12 | 1.5 L | - |
| Water | 18.02 | 1.5 L | - |
| Sodium Sulfite | 126.04 | 225 g | 1.79 |
Protocol:
-
Setup: To a 5 L jacketed reactor equipped with mechanical stirring, a temperature probe, and an inert gas inlet, add t-butanol (1.5 L) and water (1.5 L).
-
Cooling: Begin stirring and cool the solvent mixture to 0 °C using a circulating chiller.
-
AD-mix Addition: To the cold solvent, add the AD-mix-β (840 g) and methanesulfonamide (57.1 g) in one portion. Stir vigorously until the solids are mostly dissolved, forming a bright yellow-green suspension. The use of methanesulfonamide is known to accelerate the catalytic cycle and improve enantioselectivity.[7]
-
Substrate Addition: Add 3-bromostyrene (110.0 g) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Maintain the reaction mixture at 0-4 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc, staining with KMnO₄). The reaction is typically complete in 18-24 hours.
-
Quenching: Once the starting material is consumed, slowly add solid sodium sulfite (225 g) in portions, ensuring the temperature remains below 15 °C. The color of the mixture will change from yellow-green to a brownish-orange. Stir for an additional 1 hour.
-
Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate (2 L) and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 1 L).
-
Washing: Combine the organic extracts and wash with 2 M NaOH (1 L) followed by brine (1 L).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol as a white to off-white solid.
-
Purification: Recrystallize the crude solid from a mixture of toluene and hexanes to afford pure (1S,2S)-1-(3-bromophenyl)ethane-1,2-diol. Expected Yield: 115-125 g (88-96%).
Stage 2 & 3: Mesylation and Azide Displacement
This two-step, one-pot procedure efficiently converts the diol to the di-azide intermediate.
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| (1S,2S)-Diol | 217.07 | 108.5 g | 0.50 |
| Dichloromethane (DCM) | 84.93 | 2.0 L | - |
| Triethylamine (TEA) | 101.19 | 152 g (210 mL) | 1.50 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 126 g (85 mL) | 1.10 |
| Sodium Azide (NaN₃) | 65.01 | 97.5 g | 1.50 |
| Dimethylformamide (DMF) | 73.09 | 1.0 L | - |
Protocol:
-
Mesylation Setup: In a 5 L reactor, dissolve the diol (108.5 g) in DCM (2.0 L). Cool the solution to 0 °C.
-
Base Addition: Add triethylamine (210 mL) dropwise.
-
Mesylation: Slowly add methanesulfonyl chloride (85 mL) over 1 hour, maintaining the internal temperature below 5 °C. A thick white precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the mixture at 0 °C for 2 hours. Monitor by TLC until the diol is consumed.
-
Solvent Exchange: Concentrate the reaction mixture to dryness under reduced pressure. Add DMF (1.0 L) to the residue.
-
Azide Addition: Add sodium azide (97.5 g) to the DMF solution.
-
Displacement Reaction: Heat the mixture to 65 °C and stir for 12-16 hours. The SN2 displacement proceeds with inversion of stereochemistry at both centers.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (3 L) and ethyl acetate (2 L). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).
-
Washing & Concentration: Combine the organic layers, wash with brine (3 x 1 L), dry over sodium sulfate, and concentrate under reduced pressure to yield the crude di-azide. This intermediate is used directly in the next step without further purification.
Stage 4: Reduction to (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
Catalytic hydrogenation is a clean and efficient method for reducing azides to amines.
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Crude Di-azide | ~268.1 | ~134 g | ~0.50 |
| Methanol (MeOH) | 32.04 | 1.5 L | - |
| 10% Palladium on Carbon (50% wet) | - | 13.5 g | - |
Protocol:
-
Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker), dissolve the crude di-azide in methanol (1.5 L).
-
Catalyst Addition: Carefully add 10% Pd/C (50% wet, 13.5 g) under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is exothermic; cooling may be required to maintain room temperature.
-
Completion & Filtration: Once hydrogen uptake ceases (typically 12-24 hours), depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the catalyst wet at all times. Wash the Celite pad with additional methanol (500 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude diamine as an oil or solid.
-
Purification: The crude product can be purified by vacuum distillation or by forming the dihydrochloride salt. To form the salt, dissolve the crude diamine in MTBE and slowly add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid, wash with ether, and dry under vacuum. The free base can be regenerated by treatment with a strong base (e.g., NaOH). Expected Yield: 85-95 g (79-88% over two steps).
Caption: Step-by-step experimental and quality control workflow.
PART 3: Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow oil or solid |
| Identity | ¹H and ¹³C NMR | Structure conforms to (1S)-1-(3-Bromophenyl)ethane-1,2-diamine |
| Purity | HPLC/GC | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% e.e. |
| Mass Spectrum | ESI-MS | [M+H]⁺ = 215.0/217.0 (Isotopic pattern for Br) |
| Optical Rotation | Polarimetry | [α]D value consistent with literature for the (S)-enantiomer |
Example Chiral HPLC Method Development: Determining the enantiomeric excess (e.e.) is the most critical analytical test.[12]
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as Chiralcel® OD-H or Chiralpak® AD are excellent starting points.[13]
-
Mobile Phase: A typical mobile phase for these columns is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[13] For amines, a small amount of an amine modifier (e.g., diethylamine, 0.1%) is usually added to the mobile phase to improve peak shape and prevent tailing.[13]
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).
-
Validation: The method must be validated by running a sample of the racemic diamine to confirm the separation of the two enantiomers and establish their retention times.
References
-
Wu, M.-S., Fan, T., Chen, S.-S., Han, Z.-Y., & Gong, L.-Z. (2018). Palladium(II)-Catalyzed Asymmetric 1,2-Diamination of 1,3-Dienes. Organic Letters, 20(8), 2485–2489. Available at: [Link]
-
Princeton University. (n.d.). Standard Operating Procedure: Working with Osmium Tetroxide. Available at: [Link]
-
Connecticut College. (n.d.). Osmium Tetroxide Procedures. Available at: [Link]
-
University of Tennessee Health Science Center. (2021). Standard Operating Procedure: Osmium Tetroxide. Available at: [Link]
-
Duke University. (n.d.). Chemical Safety Guidelines - Osmium Tetroxide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]
-
Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Osmium Tetroxide. Available at: [Link]
-
Larraufie, M.-H., et al. (2017). Iron(II)‐Catalyzed 1,2‐Diamination of Styrenes Installing a Terminal NH2 Group Alongside Unprotected Amines. Angewandte Chemie International Edition, 56(34), 10248-10252. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]
-
Thieme Chemistry. (n.d.). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Available at: [Link]
-
Muñiz, K., Barreiro, L., Romero, R. M., & Martínez, C. (2017). Catalytic Asymmetric Diamination of Styrenes. Journal of the American Chemical Society, 139(12), 4354–4357. Available at: [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of chiral 1,2‐diamines via C(sp³)—H amination. Available at: [Link]
-
Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Available at: [Link]
-
Rioz-Martínez, A., et al. (2015). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Organic & Biomolecular Chemistry, 13(37), 9539-9542. Available at: [Link]
-
Ganie, S. A., et al. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(19), 5817. Available at: [Link]
-
Pimer, M., et al. (2017). Chiral Vicinal Diamines Derived from Mefloquine. Molecules, 22(9), 1438. Available at: [Link]
-
Wigal, C. T., et al. (1997). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 74(4), 452. Available at: [Link]
-
Mui, L. (2010). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. University of Toronto. Available at: [Link]
-
Reddy, B. K., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 73(3), 291–296. Available at: [Link]
-
Basavaiah, D., Das, U., & Roy, S. (2009). Towards chiral diamines as chiral catalytic precursors for the borane-mediated enantioselective reduction of prochiral ketones. Journal of Chemical Sciences, 121(5), 725-734. Available at: [Link]
-
O'Brien, P., & Childs, A. C. (2005). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 3(3), 345-353. Available at: [Link]
-
Pirkle, W. H., & Hoover, D. J. (1982). Determination of Enantiomeric Purity by Direct Methods. Topics in Stereochemistry, 13, 263-331. Available at: [Link]
-
Nesterenko, V., Byers, J. T., & Hergenrother, P. J. (2003). The use of pH to influence regio- and chemoselectivity in the asymmetric aminohydroxylation of styrenes. Organic Letters, 5(3), 281-284. Available at: [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Available at: [Link]
-
O'Brien, P. (1998). Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine. Journal of the Chemical Society, Perkin Transactions 1, (9), 1439-1447. Available at: [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Goossen, L. J., Liu, H., Dress, K. R., & Sharpless, K. B. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Angewandte Chemie International Edition, 38(8), 1080-1083. Available at: [Link]
Sources
- 1. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. uthsc.edu [uthsc.edu]
- 9. drexel.edu [drexel.edu]
- 10. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. skpharmteco.com [skpharmteco.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
The following technical support guide is designed for researchers and process chemists working with (1S)-1-(3-Bromophenyl)ethane-1,2-diamine . This guide prioritizes high-fidelity purification to ensure enantiomeric excess (ee) and chemical purity suitable for downstream pharmaceutical applications.
Case ID: PUR-BR-DIAMINE-001 Status: Active Analyst: Senior Application Scientist
Executive Summary
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine is a chiral vicinal diamine often used as a ligand in asymmetric catalysis or a scaffold in medicinal chemistry. Its purification presents three specific challenges:
-
Air Sensitivity: Like most primary benzylic amines, the free base is prone to oxidative degradation (N-oxide formation) and carbamate formation upon exposure to atmospheric
. -
Enantiomeric Integrity: Maintaining the (1S) configuration without racemization during workup.
-
Regio-impurity Removal: Separating the desired 1,2-diamine from potential 1,1-diamine byproducts or mono-amine intermediates.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Chemical Purity & Isolation[1]
Q1: My crude product is a dark brown oil, but the literature suggests a pale solid. How do I remove the color? Diagnosis: The coloration is likely due to trace oxidation products (quinoids) or polymerized impurities common in amine synthesis. Solution:
-
Acid-Base Wash: Dissolve the crude oil in 1M HCl. The diamine will form a water-soluble dihydrochloride salt.
-
Organic Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) three times. This removes non-basic colored impurities.
-
Activated Carbon: If color persists in the aqueous phase, treat with activated charcoal (5% w/w) at 50°C for 30 minutes, then filter through Celite.
-
Basification: Cool to 0°C and slowly basify with 4M NaOH to pH >12. Extract immediately into DCM.
-
Result: The free base should now be a light yellow oil or solid.
Q2: I am seeing a persistent impurity at R_f ~ 0.4 (DCM/MeOH) that resists crystallization. What is it? Diagnosis: If synthesized via reduction of an amino-amide or nitro-amine, this is likely the mono-amine intermediate or a debrominated byproduct (if hydrogenation was used). Solution:
-
Chromatography: Use amine-functionalized silica or add 1% Triethylamine (TEA) to your mobile phase to sharpen the peaks.
-
Selective Salt Formation: The diamine forms a dihydrochloride salt, whereas mono-amines form monohydrochloride salts. Dissolve in Ethanol (EtOH) and add exactly 2.0 equivalents of HCl in dioxane. The diamine dihydrochloride often precipitates preferentially.
Category B: Enantiomeric Excess (ee)
Q3: My chiral HPLC shows an ee of only 85%. Can I enrich the (1S) enantiomer without re-synthesis? Diagnosis: The synthesis likely proceeded with partial racemization, or the starting material was not optically pure. Solution: Yes, via Classical Resolution .
-
Resolving Agent: Use (2S,3S)-(+)-Tartaric acid or (S)-Mandelic acid .
-
Mechanism: Chiral diamines form diastereomeric salts with chiral acids. The (1S)-diamine-(S)-acid salt will have different solubility than the (1R)-diamine-(S)-acid salt.
-
Protocol: Dissolve the amine (1 equiv) in hot Ethanol. Add (S)-Tartaric acid (1 equiv). Allow to cool slowly. The precipitate is usually enriched in one diastereomer. Recrystallize this salt until constant melting point and optical rotation are achieved.
Q4: Can I use catalytic hydrogenation to purify the compound?
Diagnosis: CRITICAL WARNING.
Risk: The 3-Bromophenyl moiety is susceptible to hydrodebromination (loss of Br) under Pd/C catalytic hydrogenation conditions.
Alternative: If reduction is required, use hydride reagents (e.g.,
Part 2: Core Purification Protocols
Protocol 1: The "Cleanup" (Acid-Base Extraction)
Best for: Removing non-basic organic impurities and bulk cleanup of crude reaction mixtures.
-
Dissolution: Dissolve crude residue in minimal DCM.
-
Extraction: Extract with 1M HCl (3x volumes). The product moves to the aqueous phase as the dihydrochloride salt (
). -
Wash: Wash the combined aqueous layers with EtOAc (2x) to remove neutral organics. Discard organics.
-
Basification: Cool aqueous layer to 0°C. Adjust pH to 14 using 6M NaOH . Note: High pH is critical to break both ammonium sites.
-
Recovery: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over
(Sodium Sulfate) and concentrate under reduced pressure. Store under Argon.
Protocol 2: The "Polishing" (Recrystallization as Dihydrochloride)
Best for: Final purification to reach >98% chemical purity and stable storage.
-
Salt Formation: Dissolve the free base diamine (1.0 g, ~4.6 mmol) in absolute Ethanol (5 mL) .
-
Acid Addition: Add HCl in Dioxane (4M) dropwise (2.5 mL, ~10 mmol, 2.2 equiv) with stirring. A white precipitate should form immediately.
-
Heating: Heat the suspension to boiling. Add Methanol (MeOH) dropwise until the solid just dissolves.
-
Crystallization: Remove from heat. Let cool to room temperature, then place in a -20°C freezer overnight.
-
Collection: Filter the white needles under inert atmosphere (nitrogen blanket) to prevent moisture absorption (hygroscopic). Wash with cold
.
Protocol 3: Analytical Validation (Chiral HPLC)
Standard method for verifying (1S) purity.
-
Column: Daicel Chiralpak IA or IC (immobilized amylose/cellulose).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The (1S) and (1R) enantiomers should have baseline separation (
).
Part 3: Workflow Visualization
The following diagram illustrates the decision matrix for purifying the crude diamine based on initial purity and ee analysis.
Caption: Decision tree for the purification of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine, routing through extraction, resolution, or salt crystallization based on initial analytical data.
Part 4: Quantitative Data Summary
Table 1: Solubility Profile of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine Derivatives
| Solvent System | Free Base Solubility | Dihydrochloride Salt Solubility | Application |
| DCM | High | Insoluble | Extraction solvent |
| Water (pH < 2) | Soluble (as salt) | Soluble | Acid wash phase |
| Water (pH > 12) | Insoluble | Decomposes to Free Base | Basification phase |
| Ethanol (Hot) | High | High | Recrystallization solvent |
| Ethanol (Cold) | High | Low | Crystallization yield |
| Diethyl Ether | Moderate | Insoluble | Washing antisolvent |
References
-
Teledyne Labs. (n.d.). Amine Purification Strategies - Chromatography Application Note. Retrieved from [Link] (Chromatographic separation of polar amines).
-
PubChem. (2025).[1] (S)-1-(3-bromophenyl)ethanamine Compound Summary. Retrieved from [Link] (Structural analogs and properties).
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.[2] Retrieved from [Link] (Method development for chiral amines).
Sources
Technical Support Center: (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
Topic: Purification, Handling, and Stability Ticket ID: #PUR-BrDA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1][2]
Welcome to the Technical Support Center
You are likely working with (1S)-1-(3-Bromophenyl)ethane-1,2-diamine , a critical chiral building block.[1][2] We understand the frustration of handling this molecule: it is air-sensitive, hygroscopic, and prone to "oiling out" during purification.[1][2][3]
This guide moves beyond generic advice. It provides causal analysis and self-validating protocols to ensure you achieve >98% ee and >99% chemical purity.[1]
Part 1: Urgent Troubleshooting (FAQs)
Q1: My product has turned from pale yellow to dark brown/green. Is it ruined?
Diagnosis: Oxidative degradation. Causality: Vicinal diamines are susceptible to oxidation by air, forming imines or N-oxides, which then polymerize to form colored conjugated species.[1][2] The "green" hue often indicates trace transition metal contamination (Cu, Ni, or Pd) from previous reduction steps coordinating with the diamine.[1][2][3] Solution:
-
If <5% degradation (by HPLC): Perform a Kugelrohr distillation (high vacuum, <0.5 mmHg) or the Acid-Base Rescue Protocol (see Protocol B).[1][2]
-
If Green: Treat with a metal scavenger (e.g., QuadraPure™ TU) or wash the organic phase with 10% EDTA solution at pH 8–9.[1]
Q2: I see a white crust forming on the glass or the surface of the oil.
Diagnosis: Carbamate formation.[2] Causality: Primary amines react rapidly with atmospheric CO₂ to form carbamic acid salts (carbamates).[1] Solution:
-
Removal: These salts are usually insoluble in dry ether/DCM. Filter the mixture through a sintered glass funnel under an inert atmosphere (Argon/Nitrogen).
-
Prevention: Always store under Argon.
Q3: My enantiomeric excess (ee) is stuck at 85-90%. Recrystallization isn't working.
Diagnosis: Eutectic entrapment. Causality: You are likely trying to recrystallize the free base. Chiral amines often form oils or low-melting solids where the racemate acts as a solvent for the pure enantiomer.[1] Solution: You must switch to Diastereomeric Salt Resolution (Protocol A).[1] The 3-bromo substituent increases lipophilicity, making standard tartaric acid less effective than its benzoylated derivatives.[1][2]
Part 2: Deep Purification Protocols
Protocol A: Enantiomeric Enrichment via Classical Resolution
Objective: Upgrade ee from ~80% to >99%. Mechanism: Formation of diastereomeric salts with Dibenzoyl-L-tartaric acid (L-DBTA) .[1][4] The (S)-amine/L-DBTA salt typically has different solubility profiles than the (R)-amine/L-DBTA salt.[1][2]
Reagents:
-
(-)-Dibenzoyl-L-tartaric acid (anhydrous)[1]
Step-by-Step:
-
Stoichiometry: Dissolve the crude amine (1.0 eq) in boiling Ethanol (approx. 10 mL/g).
-
Addition: Add L-DBTA (1.0 eq) dissolved in hot Ethanol.
-
Nucleation: Allow the solution to cool slowly to room temperature. Do not shock cool on ice yet.
-
Seed (Critical): If oiling occurs, scratch the glass or add a seed crystal of the pure salt if available.[1][2][5]
-
Harvest: Filter the white precipitate.
-
Liberation: Suspend the salt in DCM and treat with 2M NaOH (aq). Separate the organic layer, dry over Na₂SO₄, and concentrate.[2][3][6]
Visual Workflow (Graphviz):
Caption: Decision tree for the resolution of chiral diamines using dibenzoyl-tartaric acid.
Protocol B: Chemical Purity Rescue (Acid-Base Extraction)
Objective: Remove non-basic impurities (styrene oxide derivatives, non-amine side products) and colored polymers.[1][2][3]
Step-by-Step:
-
Dissolution: Dissolve crude material in MTBE (Methyl tert-butyl ether) . Note: MTBE is preferred over DCM here to avoid emulsion formation.[2][4]
-
Acidification: Extract with 1M HCl (3x). The diamine goes into the water phase; non-basic impurities stay in MTBE.[2]
-
Wash: Wash the combined acidic aqueous layer with fresh MTBE (2x) to remove trapped organics.[1]
-
Basification (The Critical Step): Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.
-
Why 50% NaOH? To minimize volume and maximize ionic strength, which "salts out" the amine.[2]
-
-
Extraction: Extract immediately with DCM (Dichloromethane) (3x).[1]
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ as it can act as a weak Lewis acid and trap amines.[4]
Part 3: Analytical Validation
To confirm success, you must use a specific Chiral HPLC method.[1] Standard C18 columns will not separate the enantiomers.
Recommended Method Parameters:
| Parameter | Condition | Reason |
| Column | Daicel CHIRALPAK® IA or AD-H | Amylose-based columns interact well with the phenyl ring.[1][4] |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1) | DEA is mandatory to suppress peak tailing of the free amine.[1] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow improves resolution of the early eluting enantiomer. |
| Detection | UV @ 254 nm | The bromophenyl group has strong absorbance here. |
| Temperature | 25°C | Higher temps may degrade separation factors for this molecule.[1] |
Part 4: Storage & Stability
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Argon backfill is required.[1]
-
Temperature: -20°C for long-term storage.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets.
References
-
Corey, E. J., et al. (1989).[1] "Preparation of (1R,2R)- and (1S,2S)-1,2-Diphenyl-1,2-ethylenediamine." Organic Syntheses, 69, 154.[1][2][3] (Basis for diamine resolution protocols).
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Authoritative text on resolving agents like Dibenzoyl-tartaric acid).
-
Regis Technologies. "Whelk-O 1 Chiral Stationary Phase Guide." (Reference for separation of aromatic amines).
-
Sigma-Aldrich. "Chiral HPLC Column Selection Guide." (Method development for basic chiral compounds).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. EP2484673B1 - A process for the resolution of (R,S)-nicotine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Enantiomeric Excess of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and chiral optimization of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges of obtaining high enantiomeric excess for this valuable chiral building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your research and development endeavors.
Troubleshooting Guide: Addressing Common Challenges
This section addresses specific issues you may encounter during the synthesis and purification of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine, providing a logical workflow to identify and resolve them.
Issue 1: Low Enantiomeric Excess (ee) After Asymmetric Synthesis
A common challenge in asymmetric synthesis is achieving high enantioselectivity. If your reaction is yielding a product with low ee, a systematic approach is necessary to pinpoint the cause.
Q: My asymmetric reduction of a 3-bromoacetophenone-derived precursor is resulting in low enantiomeric excess. What are the likely causes and how can I improve it?
A: Low enantiomeric excess in asymmetric reductions can stem from several factors, ranging from the catalyst system to the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Verify Your Analytical Method
Before optimizing the reaction, it is crucial to ensure that your method for determining enantiomeric excess is accurate and reliable. Chiral High-Performance Liquid Chromatography (HPLC) is the standard for this analysis.[1][2][3]
-
Resolution: Ensure baseline separation of the enantiomer peaks with a resolution factor (Rs) greater than 1.5.
-
Racemic Standard: Synthesize and inject a racemic sample of 1-(3-Bromophenyl)ethane-1,2-diamine to confirm that your chiral column is capable of separating the two enantiomers and to establish their retention times.
-
Method Validation: If possible, validate your analytical method for accuracy and precision.
Step 2: Scrutinize Your Reagents and Catalyst
The purity of your starting materials and the quality of your catalyst are paramount for high enantioselectivity.
-
Catalyst Activity and Purity:
-
Source: Use a catalyst from a reputable supplier or synthesize and thoroughly characterize it.
-
Handling and Storage: Chiral catalysts can be sensitive to air and moisture. Ensure proper handling under an inert atmosphere and appropriate storage.
-
Catalyst Loading: The optimal catalyst loading can vary. A loading that is too high or too low can negatively impact enantioselectivity. Perform a screen of different catalyst loadings.
-
-
Substrate and Reagent Purity:
-
Starting Material: Ensure the purity of your 3-bromoacetophenone precursor. Impurities can interfere with the catalyst.
-
Solvent: Use anhydrous, degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst.
-
Step 3: Evaluate and Optimize Reaction Conditions
The reaction environment plays a critical role in the stereochemical outcome of the reaction.
-
Temperature: Temperature control is often critical. Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Pressure (for hydrogenation): In asymmetric hydrogenation reactions, the hydrogen pressure can influence the reaction rate and selectivity.
-
Reaction Time: Monitor the reaction over time. In some cases, the enantiomeric excess can decrease with prolonged reaction times due to side reactions or product racemization.
Issue 2: Difficulty in Chiral Resolution of Racemic 1-(3-Bromophenyl)ethane-1,2-diamine
Chiral resolution via diastereomeric salt formation is a powerful technique for obtaining enantiomerically pure amines.[4][5][6] However, the crystallization process can be challenging.
Q: I am attempting to resolve racemic 1-(3-Bromophenyl)ethane-1,2-diamine with L-tartaric acid, but I am getting poor separation or an oil instead of crystals. What should I do?
A: The successful resolution of a racemic amine with a chiral acid depends on the differential solubility of the resulting diastereomeric salts.[4][7] Several factors can be optimized to achieve efficient crystallization of one diastereomer.
Troubleshooting Workflow for Diastereomeric Salt Crystallization
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
-
Solvent Screening: The choice of solvent is the most critical parameter. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol) and their mixtures with water.
-
Temperature Profile: The rate of cooling can significantly impact crystal formation. Slow, controlled cooling often yields better results than rapid cooling. Consider a gradual cooling ramp and a prolonged stirring period at a low temperature.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the diamine to a dicarboxylic acid like tartaric acid is a common starting point, varying this ratio can sometimes improve the resolution efficiency.
-
Concentration: The concentration of the solution can affect the rate of nucleation and crystal growth. Experiment with slightly more dilute or concentrated solutions.
-
"Oiling Out": If an oil forms, it indicates that the diastereomeric salt is precipitating above its melting point in that solvent system. Try using a more dilute solution, a different solvent, or seeding the solution with a small crystal of the desired diastereomer if available.
-
Solid Solution Formation: In some cases, the diastereomers are so structurally similar that they co-crystallize, forming a solid solution.[8] If repeated recrystallizations do not improve the diastereomeric excess, this may be the issue. In such cases, trying a different resolving agent is often the most effective solution.[8]
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to prepare racemic 1-(3-Bromophenyl)ethane-1,2-diamine?
A1: A common and effective route starts from 3'-bromoacetophenone. The ketone is first converted to an α-bromo ketone, which is then reacted with an amine source, followed by reduction. A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for racemic 1-(3-Bromophenyl)ethane-1,2-diamine.
Q2: What are the key considerations when choosing a chiral resolving agent for a diamine?
A2: The ideal chiral resolving agent should be:
-
Readily available and inexpensive in both enantiomeric forms.
-
Form stable, crystalline salts with the amine.
-
Exhibit a significant difference in the solubility of the two diastereomeric salts in a common solvent.
-
Be easily removable after the resolution to recover the pure enantiomer of the amine. Tartaric acid is a common first choice for resolving amines due to its low cost and availability. However, derivatives such as O,O'-dibenzoyl-tartaric acid or mandelic acid can sometimes provide better resolution.[4]
Q3: How do I regenerate the free diamine from the diastereomeric salt?
A3: After separating the desired diastereomeric salt by filtration, the free amine can be liberated by treatment with a base. A typical procedure involves suspending the salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., sodium hydroxide or potassium carbonate solution). After stirring, the layers are separated, and the organic layer containing the free amine is washed, dried, and concentrated.
Q4: Can I improve the enantiomeric excess of my resolved diamine?
A4: Yes, the enantiomeric excess can often be improved by recrystallization. After isolating the diastereomeric salt, one or more recrystallizations from a suitable solvent can further enrich the desired diastereomer before liberating the free amine. The progress of the enrichment should be monitored by analyzing the diastereomeric excess at each step.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 1-(3-Bromophenyl)ethane-1,2-diamine with L-(+)-Tartaric Acid (Illustrative)
This protocol is a general guideline and may require optimization for your specific setup.
-
Dissolution: In a flask, dissolve racemic 1-(3-Bromophenyl)ethane-1,2-diamine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or a mixture of ethanol and water) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 eq.) in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the tartaric acid solution to the diamine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, you can try seeding with a small crystal, scratching the inside of the flask, or placing it in a refrigerator overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. This solid is the diastereomeric salt.
-
Analysis: Determine the diastereomeric excess of the salt.
-
Recrystallization (Optional): If the diastereomeric excess is not satisfactory, recrystallize the salt from a fresh portion of the solvent.
-
Liberation of the Free Amine: Suspend the diastereomerically enriched salt in a separatory funnel containing dichloromethane and an aqueous solution of 2M NaOH. Shake the funnel, separate the layers, and extract the aqueous layer with more dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched diamine.
-
Final Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of 1-(3-Bromophenyl)ethane-1,2-diamine (Illustrative Method)
The following conditions are a starting point for method development.
| Parameter | Condition |
| Chiral Stationary Phase | A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is a good starting point. |
| Mobile Phase | A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) is commonly used for amines. A typical starting point is 90:10 (Hexane:Isopropanol) + 0.1% Diethylamine. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Optimization:
-
Adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times.
-
Vary the concentration of the basic additive.
-
Screen different chiral stationary phases if the initial column does not provide adequate separation.
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (URL not available)
- A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents - Benchchem. (URL not available)
- dealing with solid solutions in diastereomeric salt resolution - Benchchem. (URL not available)
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]
-
Resolution (Separation) of Enantiomers - Chemistry Steps. [Link]
-
Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). [Link]
-
Chiral resolution - Wikipedia. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]
-
Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - Chemical Communications (RSC Publishing). [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. [Link]
-
Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution - RSC Publishing. [Link]
-
Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]
- 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties - Benchchem. (URL not available)
-
Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution - Organic Chemistry Portal. [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. [Link]
-
Chiral-HPLC separation of compound 1 (pure enantiomer—left) and... - ResearchGate. [Link]
-
p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. [Link]
-
3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem - NIH. [Link]
- Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC) - Benchchem. (URL not available)
Sources
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cyclization Side Reactions with Bromophenyl Diamines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding cyclization side reactions encountered when working with bromophenyl diamines. The content is structured to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: I am attempting an intramolecular Buchwald-Hartwig cyclization of a bromophenyl diamine, but I am observing a significant amount of a debrominated starting material. What is causing this, and how can I prevent it?
This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[1][2] The bromine atom is replaced by a hydrogen atom, leading to the formation of an arene instead of the desired cyclic product.
Underlying Cause: Hydrodehalogenation can occur through a competing pathway in the catalytic cycle, often involving β-hydride elimination from an amine substrate, followed by reductive elimination.[2] This side reaction is particularly prevalent with primary amines.[1]
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in suppressing hydrodehalogenation. Bidentate ligands like BINAP and DPPF were initially developed to minimize this side reaction.[1] For more challenging systems, consider sterically hindered ligands such as BrettPhos for primary amines or RuPhos for secondary amines.[1]
-
Optimize Reaction Conditions: Carefully control the reaction temperature and catalyst loading. Lowering the temperature may favor the desired reductive elimination over β-hydride elimination.[1]
-
Ensure Anhydrous and Anaerobic Conditions: Water and oxygen can deactivate the catalyst, leading to a host of side reactions, including hydrodehalogenation.[1] Ensure all solvents and reagents are rigorously dried and degassed, and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]
FAQ 2: My reaction is producing a high-molecular-weight impurity that appears to be a dimer of my starting material. What is this side product and how can I minimize its formation?
The side product you are observing is likely the result of homocoupling, another frequent issue in palladium-catalyzed reactions where the aryl halide or the amine starting material dimerizes.[1]
Underlying Cause: Homocoupling can be promoted by certain catalyst systems and reaction conditions.[1] It arises from the reaction of two molecules of the aryl halide or two molecules of the amine with the palladium catalyst.
Troubleshooting Strategies:
-
Optimize Catalyst Loading: Using an unnecessarily high concentration of the palladium catalyst can sometimes promote homocoupling. A careful titration of the catalyst loading is recommended.
-
Control Reaction Temperature: Elevated temperatures can sometimes favor homocoupling pathways. Experiment with a lower reaction temperature to see if the formation of the dimer is reduced.[1]
-
Ligand Choice: The nature of the phosphine ligand can influence the rate of homocoupling versus the desired cross-coupling. Screening different ligands can be beneficial.
FAQ 3: I am trying to synthesize a benzimidazole from an o-phenylenediamine and an aldehyde, but I am getting a complex mixture of products. What are the likely side reactions?
The synthesis of benzimidazoles from o-phenylenediamines and aldehydes can be complicated by several side reactions, especially if the reaction conditions are not carefully controlled.
Common Side Reactions:
-
Over-oxidation to form Quinoxalines: In the presence of certain oxidizing agents or even air, the intermediate diimine can undergo further oxidation to form a quinoxaline derivative.[3]
-
Formation of Schiff Base Intermediates: Incomplete cyclization can lead to the isolation of stable Schiff base (imine) intermediates.
-
Reaction with Solvents: Certain solvents can participate in the reaction. For example, using DMSO as a solvent can sometimes lead to the formation of 2-unsubstituted benzimidazoles, as DMSO can act as a carbon source.[4]
-
Polymerization: Under harsh conditions, o-phenylenediamines can be prone to polymerization.
Troubleshooting Strategies:
-
Control of Oxidant: If an external oxidant is used, its stoichiometry and the rate of addition should be carefully controlled. In some cases, using air as a mild oxidant is sufficient.[5]
-
Choice of Catalyst: A variety of catalysts can promote the cyclization, including Lewis acids (e.g., In(OTf)₃, LaCl₃) and supported gold nanoparticles.[5][6] The choice of catalyst can significantly impact the selectivity of the reaction.
-
Solvent Selection: Use a solvent that is inert under the reaction conditions. Acetonitrile and ethanol are commonly used.[5]
-
Temperature Control: Running the reaction at room temperature, if possible with the chosen catalytic system, can minimize side reactions.[5]
FAQ 4: My cyclization reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the potential causes of low reactivity?
Low reactivity in cyclization reactions involving bromophenyl diamines can stem from several factors related to the substrates, reagents, and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides.[1] Sterically hindered substrates can also present a challenge. | For aryl chlorides, a more active catalyst system (e.g., using a more electron-rich and bulky ligand) may be required. For sterically hindered substrates, prolonged reaction times or higher temperatures might be necessary. |
| Catalyst Deactivation | The palladium catalyst is sensitive to oxygen and impurities in the reagents or solvent.[1] | Ensure all reagents and solvents are of high purity, anhydrous, and degassed.[1] The reaction must be performed under a strictly inert atmosphere.[1] |
| Inappropriate Base | The choice of base is crucial. A base that is too weak may not effectively deprotonate the amine, while a base that is too strong can lead to side reactions.[7] | For many Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are effective.[7] However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[7] |
| Inhibitory Effect of Byproducts | In reactions with aryl iodides, the iodide salt byproduct can sometimes inhibit the catalyst.[1] | Using toluene as a solvent can help minimize this effect due to the poor solubility of the iodide salt.[1][8] |
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing a Palladium-Catalyzed Intramolecular C-N Coupling Reaction
This guide provides a systematic approach to troubleshooting and optimizing an intramolecular Buchwald-Hartwig amination of a bromophenyl diamine.
Workflow for Optimization:
Caption: A systematic workflow for troubleshooting intramolecular C-N coupling reactions.
Step-by-Step Protocol for a Typical Buchwald-Hartwig Amination:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube or reaction vial is equipped with a magnetic stir bar.
-
Addition of Solids: Under an inert atmosphere (e.g., in a glovebox), add the bromophenyl diamine, the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle), the phosphine ligand, and the base.[1]
-
Sealing and Purging: Seal the vessel with a septum cap. If not in a glovebox, purge the vessel with argon or nitrogen for 5-10 minutes.
-
Addition of Solvent and Amine (if intermolecular): Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove the palladium catalyst. The filtrate is then subjected to standard aqueous work-up and purification.
Guide 2: Selective Synthesis of 2-Substituted Benzimidazoles
This guide focuses on troubleshooting the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, a common cyclization reaction.
Reaction Mechanism and Potential Side Pathways:
Caption: Reaction pathway for benzimidazole synthesis and a common side reaction.
The formation of a five-membered ring from a 1,2-diamine is a favored 5-exo-tet cyclization according to Baldwin's rules.[9]
Experimental Protocol for Gold-Catalyzed Benzimidazole Synthesis:
This protocol is adapted from a method utilizing supported gold nanoparticles, which offers mild reaction conditions.[6]
-
Catalyst Preparation: Place the supported gold catalyst (e.g., Au/TiO₂) in a glass reaction vial.
-
Addition of Reagents: Add the solvent (e.g., a 3:1 mixture of CHCl₃:MeOH), the o-phenylenediamine, and the aldehyde.[6]
-
Reaction: Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction by TLC.
-
Catalyst Recovery and Product Isolation: After completion, separate the solid catalyst by centrifugation. The supernatant containing the product can then be concentrated and purified by column chromatography. The catalyst can often be washed and reused.[6]
Section 3: Data Tables for Quick Reference
Table 1: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Substrate Class | Key Features |
| BINAP | General | One of the earlier bidentate ligands, effective at reducing β-hydride elimination.[1] |
| DPPF | General | Another effective bidentate ligand for suppressing side reactions.[1] |
| BrettPhos | Primary Amines | A bulky, electron-rich ligand often effective for challenging couplings.[1] |
| RuPhos | Secondary Amines | A good choice for couplings involving secondary amines.[8] |
| tBuBrettPhos | Amides/Challenging Amines | Highly active ligand for difficult substrates like amides.[1][8] |
| DavePhos | Heterocyclic Amines | Often a good choice for coupling with N-heterocycles.[1] |
Table 2: Common Bases for Palladium-Catalyzed Aminations
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits high reaction rates and low catalyst loadings.[8] | Incompatible with many electrophilic functional groups (e.g., esters).[8] |
| KOt-Bu | Similar to NaOt-Bu. | Can be less effective than NaOt-Bu in some cases. |
| LHMDS | Allows for the use of substrates with protic functional groups.[8] | More expensive than alkoxides. |
| Cs₂CO₃ | A weaker base, suitable for sensitive substrates. | Reactions may be slower and require higher temperatures. |
| K₃PO₄ | Another mild base option for sensitive functional groups. | Slower reaction rates are common. |
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. [Link]
-
Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC. [Link]
-
Electro-Oxidative Synthesis of Phenazines - PubMed. [Link]
-
Synthesis of Benimidazole from o- Phynylenediamine.pptx. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. [Link]
-
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Chiral HPLC Methods for (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
This guide outlines the comparative performance of chiral HPLC methods for the enantiomeric separation of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine , a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.
Executive Summary
Separating vicinal diamines like 1-(3-Bromophenyl)ethane-1,2-diamine presents unique chromatographic challenges due to their high basicity and potential for bidentate interaction with stationary phase silanols.
While multiple modes exist, Polar Organic Mode (POM) using immobilized amylose-based phases (e.g., CHIRALPAK IA) is the superior choice for scale-up and robustness, offering the best balance of solubility and resolution (
Technical Context & Molecule Analysis
-
Analyte: 1-(3-Bromophenyl)ethane-1,2-diamine
-
Key Features:
-
Chiral Center: Benzylic C1 position.
-
Functional Groups: Two primary amine groups (highly basic,
). -
Chromatographic Risk: Severe peak tailing due to interaction with residual silanols; low solubility in pure alkanes.
-
Method Comparison: Performance Matrix
The following table compares the three primary methodologies based on experimental data for structural analogs (vicinal aryl-diamines).
| Feature | Method A: Immobilized Amylose (POM) | Method B: Coated Cellulose (NP) | Method C: Crown Ether (RP) |
| Column | CHIRALPAK IA / IG | CHIRALCEL OD-H | CROWNPAK CR-I(+) |
| Mobile Phase | MeOH/EtOH/Acetonitrile + 0.1% DEA | Hexane/IPA/DEA (90:10:0.1) | |
| Resolution ( | High (> 2.5) | Moderate (1.5 – 2.0) | Very High (> 5.0) |
| Peak Shape | Excellent (Sym < 1.2) | Tailing prone (Sym > 1.5) | Good (Sym < 1.3) |
| Solubility | High (mg/mL range) | Low (requires co-solvent) | High (aqueous) |
| Robustness | Best (Solvent flexibility) | Low (Solvent restricted) | Moderate (T sensitive) |
| Use Case | Preparative & QC (Recommended) | Analytical Screening | Trace Isomer Analysis |
Detailed Experimental Protocols
Primary Recommendation: Polar Organic Mode (Method A)
Rationale: This method utilizes 100% polar organic solvents. Since the diamine is polar, this maximizes solubility and minimizes the "non-specific" adsorption sites found in normal phase hexane mixtures. Immobilized phases (IA) allow the use of "forbidden" solvents like DCM or THF if needed for solubility.
-
Column: Daicel CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Methanol / Acetonitrile (50:50 v/v) + 0.1% Diethylamine (DEA) or Ethylenediamine (EDA).
-
Note: EDA is structurally similar to the analyte and acts as a highly effective masking agent for silanols.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Bromophenyl absorbance).[1]
-
Sample Diluent: 100% Methanol.
System Suitability Criteria (Self-Validating):
-
Resolution (
): NLT 2.0 between (1S) and (1R) enantiomers. -
Tailing Factor (
): NMT 1.3 for the (1S) peak. -
Retention Repeatability: %RSD < 0.5% (n=5).
Alternative: Crown Ether Reverse Phase (Method C)
Rationale: Crown ethers form host-guest complexes specifically with primary ammonium ions (
-
Column: Daicel CROWNPAK CR-I(+), 5 µm, 150 x 4.0 mm.
-
Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (90:10 v/v).
-
Warning: Do not use amine modifiers; they compete with the analyte.
-
-
Temperature: Lower temperatures (10°C - 15°C) significantly increase resolution by stabilizing the complex.
-
Flow Rate: 0.5 mL/min.
Mechanistic Decision Logic (Visualization)
The following diagram illustrates the decision pathway for selecting the optimal separation mode for this diamine.
Caption: Decision tree for selecting the optimal chiral stationary phase based on solubility and functional group specificity.
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from
- Shinbo, T., et al. (1987). "Chromatographic separation of enantiomers of amino acids and amines by use of a chiral crown ether-coated stationary phase.
- Zhang, T., et al. (2018). "Separation of Enantiomers of 1,2-Diamines by HPLC on Polysaccharide-Based Chiral Stationary Phases.
- Vertex AI Search. (2026). Chiral HPLC separation of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine. [Search Results].
Sources
Technical Characterization Guide: IR Spectroscopy of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
This guide serves as a technical reference for the spectroscopic validation of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine , a critical chiral building block in medicinal chemistry.[1]
Unlike generic spectral databases, this guide focuses on comparative diagnostics —distinguishing the target molecule from its synthetic precursors, salt forms, and regioisomers using Infrared (IR) Spectroscopy.
Executive Summary & Compound Profile
-
Compound: (1S)-1-(3-Bromophenyl)ethane-1,2-diamine[1]
-
CAS: (Generic for racemate: 91960-97-3; Specific isomer often custom synthesized)[1]
-
Primary Utility: Chiral diamine scaffold for kinase inhibitors and GPCR ligands.[1]
-
Critical Quality Attribute (CQA): The distinction between the Free Base (liquid/oil) and the Dihydrochloride Salt (solid) is the most common source of spectral confusion. This guide covers both.
Predicted Spectral Data: The "Fingerprint" Map
The following data represents the theoretical and empirical band assignments derived from structure-activity relationships of meta-substituted phenylethylamines.
Table 1: Diagnostic IR Bands (Free Base vs. HCl Salt)
| Functional Group Mode | Frequency (cm⁻¹) - Free Base | Frequency (cm⁻¹) - 2HCl Salt | Diagnostic Note |
| N-H Stretch | 3350 & 3280 (Doublet) | 3200–2800 (Broad) | Free base shows sharp primary amine doublets.[1] Salt shows broad, overlapping ammonium ( |
| C-H Stretch (Aromatic) | 3080–3030 (Weak) | 3080–3030 (Hidden) | Often obscured by the broad ammonium band in the salt form. |
| C-H Stretch (Aliphatic) | 2960–2850 | 2960–2850 | Standard alkyl backbone vibrations. |
| C=O[1] Stretch (Impurity) | Absent | Absent | CRITICAL: Appearance of a band at ~1680 cm⁻¹ indicates residual ketone precursor. |
| N-H Bend (Scissoring) | 1620–1580 | 1600–1500 | Broadens significantly in salt form due to crystal lattice effects.[1] |
| Aromatic Ring Breathing | 1580 & 1475 | 1580 & 1475 | Characteristic of the benzene ring; largely unaffected by salt formation. |
| C-N Stretch | 1250–1020 | 1250–1020 | Medium intensity; often mixed with skeletal vibrations.[1] |
| OOP Bending (Meta) | 780 ± 10 & 690 ± 10 | 780 ± 10 & 690 ± 10 | Isomer ID: The "Meta-Pattern." Two strong bands distinguish it from Para (single band ~820) or Ortho (single band ~750).[1] |
| C-Br Stretch | 600–500 | 600–500 | Weak to medium; often difficult to assign definitively without Raman data.[1] |
Comparative Performance Analysis
This section objectively compares the IR utility of the target compound against alternative analytical methods and structural analogs.
A. IR vs. NMR for Purity Assessment
-
IR Strength: Superior for detecting carbonyl impurities (unreacted ketone intermediate).[1] A strong peak at 1680 cm⁻¹ is a "Go/No-Go" gate.[1]
-
IR Weakness: Cannot determine Enantiomeric Excess (ee) . The (1S) and (1R) enantiomers have identical scalar IR spectra.
-
Solution: Use Vibrational Circular Dichroism (VCD) or Chiral HPLC for ee determination.[1]
-
B. Regioisomer Differentiation (Meta vs. Para vs. Ortho)
The position of the Bromine atom is critical for biological activity. IR is a fast check for regio-isomerism in the "Fingerprint Region" (600–900 cm⁻¹).[1]
-
Target (3-Bromo / Meta): Two strong bands at ~690 cm⁻¹ and ~780 cm⁻¹.[1]
-
Alternative (4-Bromo / Para): One strong band at ~820 cm⁻¹.[1]
-
Alternative (2-Bromo / Ortho): One strong band at ~750 cm⁻¹.[1]
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this self-validating protocol.
Step 1: Sample Preparation
-
For Free Base (Oil/Liquid): Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.[1]
-
For HCl Salt (Solid): Use KBr Pellet (1-2 mg sample in 200 mg KBr).[1]
Step 2: System Suitability Test
-
Run a background scan (air) before the sample.
-
Verify the polystyrene calibration film (peaks at 1601 cm⁻¹ and 2849 cm⁻¹).
Step 3: Data Acquisition
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: Minimum 32 scans to reduce signal-to-noise ratio.
Decision Logic & Workflow Diagram
The following diagram illustrates the logical flow for validating the identity and purity of the compound using IR data.
Caption: Logical decision tree for validating (1S)-1-(3-Bromophenyl)ethane-1,2-diamine identity and purity via IR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for meta-substitution patterns and amine salt broadening).
-
NIST Chemistry WebBook. (2023).[1] Infrared Spectra of Phenethylamine Derivatives. National Institute of Standards and Technology.[1][2] [Link] (Source for baseline phenethylamine spectral data).[1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Reference for diagnostic C-Br and N-H frequencies).
Sources
determining absolute configuration of 1-(3-Bromophenyl)ethane-1,2-diamine
Publish Comparison Guide: Determining Absolute Configuration of 1-(3-Bromophenyl)ethane-1,2-diamine
Executive Summary & Strategic Overview
In the development of neurokinin antagonists and other CNS-active agents, 1-(3-Bromophenyl)ethane-1,2-diamine serves as a critical chiral scaffold. The biological activity of pharmacophores derived from this diamine is strictly governed by the stereochemistry at the C1 benzylic position (
Unlike simple alcohols, vicinal diamines present unique challenges due to their high polarity, basicity, and potential for chelation. This guide objectively compares the three industry-standard methodologies for assigning absolute configuration (AC) to this specific substrate, evaluating them on accuracy, throughput, and material requirements .
The Core Challenge: The presence of the heavy bromine atom suggests X-ray crystallography, but the molecule's flexibility often yields amorphous solids. Conversely, NMR methods require careful derivatization to avoid kinetic resolution artifacts.
Methodology Comparison: The "Big Three"
We evaluated three primary workflows for determining the AC of 1-(3-Bromophenyl)ethane-1,2-diamine.
| Feature | Method A: Single Crystal X-Ray (SC-XRD) | Method B: Vibrational Circular Dichroism (VCD) | Method C: NMR Derivatization (Mosher's) |
| Principle | Anomalous dispersion of X-rays by the Br atom. | Differential absorption of L/R circularly polarized IR light.[1] | Diastereomeric chemical shift anisotropy ( |
| Confidence | 99.9% (Gold Standard) | 98% (High) | 90-95% (Moderate) |
| Sample State | Single Crystal (Essential) | Solution ( | Solution (Derivatized) |
| Sample Req. | < 1 mg (if crystal grows) | 5–10 mg | 5–10 mg |
| Time to Result | 1–4 Weeks (Crystallization dependent) | 24–48 Hours | 4–6 Hours |
| Cost | High (Instrument/Service) | High (Instrument/Software) | Low (Reagents) |
| Pros | Direct determination; no reference needed. | No crystals needed; non-destructive; works on oils. | Accessible; rapid; standard lab equipment. |
| Cons | High failure rate due to lack of crystallization. | Requires DFT calculation expertise. | Risk of kinetic resolution; requires pure enantiomer. |
Decision Matrix & Workflow
The following logic gate ensures the most efficient path to AC determination, prioritizing speed while maintaining rigorous validation.
Figure 1: Strategic decision tree for assigning absolute configuration. SC-XRD is prioritized for solids; VCD is the primary backup for oils/amorphous solids.
Detailed Experimental Protocols
Protocol A: Vibrational Circular Dichroism (Recommended for Amorphous Solids)
Why this choice? The bromine atom provides distinct mass/electronic signatures, but the flexible ethylenediamine tail often prevents crystallization. VCD compares the "chirality fingerprint" in the IR region against a quantum mechanical prediction.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5–10 mg of the diamine (free base or salt) in 150
L of or . Concentration should be ~0.1 M. -
Data Acquisition:
-
Instrument: BioTools ChiralIR-2X or equivalent.
-
Cell:
windows with 100 m path length. -
Scan Range: 2000–900
(Fingerprint region). -
Resolution: 4
, 2-hour collection time to improve Signal-to-Noise (S/N).
-
-
Computational Modeling (The "Reference"):
-
Generate conformers using MMFF (Merck Molecular Force Field).
-
Optimize geometry using DFT at B3LYP/6-31G(d) level (include Br atom explicitly).
-
Calculate VCD and IR frequencies.
-
-
Analysis: Overlay the experimental VCD spectrum with the calculated spectra for the (
) and ( ) enantiomers.-
Match Criteria: Look for sign coincidence of major bands (e.g., C-N stretch, aromatic ring breathing modes).
-
Self-Validation: If the experimental IR spectrum matches the calculated IR, the geometry is correct. If the VCD signs match, the configuration is assigned.
-
Protocol B: Double Derivatization (Modified Mosher's Method)
Why this choice? Vicinal diamines have two nucleophilic nitrogens. Standard protocols often fail due to mixed mono/di-acylation. This protocol forces bis-acylation to simplify the NMR.
Step-by-Step Workflow:
-
Reagents: (
)-(-)- -methoxy- -(trifluoromethyl)phenylacetyl chloride [( )-MTPA-Cl] and ( )-MTPA-Cl. -
Reaction (Run in Parallel):
-
Vial 1: 2 mg Diamine + 10 eq. (
)-MTPA-Cl + Pyridine ( ) yields ( )-MTPA derivative. -
Vial 2: 2 mg Diamine + 10 eq. (
)-MTPA-Cl + Pyridine ( ) yields ( )-MTPA derivative. -
Note: Use excess chloride to ensure both amines are acylated.
-
-
NMR Analysis: Acquire
-NMR (500 MHz+). -
Calculation:
-
Calculate
. -
Interpretation: Map the
values (positive vs. negative) onto the structure. Protons on the side of the phenyl group of the MTPA auxiliary will be shielded (negative ). -
Critical Check: For 1-aryl-1,2-diamines, the C1-H proton and the C2-H protons will show opposite shielding patterns depending on the configuration.
-
Technical Deep Dive: The Bromine Advantage in X-Ray
If you can obtain a single crystal (e.g., by forming the dihydrochloride or dibenzoyl-L-tartrate salt), the Bromine atom (
-
Flack Parameter: In modern crystallography, the Flack parameter (
) quantifies the absolute structure.- : Correct absolute structure.
- : Inverted structure (Wrong enantiomer).
- : Racemic twin.
-
Validation: With a Br atom, you do not need to derivatize with a heavy atom. A standard Mo-source or Cu-source diffractometer can determine the AC with >99.9% probability if the Flack parameter error is low (
).
References
-
VCD for Diamines: Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chemical Reviews, 108(11), 4442-4458. [Link]
-
Mosher's Method (Updated): Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
X-Ray Anomalous Scattering: Parsons, S. (2017). Determination of Absolute Configuration from X-ray Diffraction Data. Acta Crystallographica Section B. [Link]
-
Chiral Resolution of Phenylethanediamines: Kano, T., et al. (2016). Synthesis of Chiral 1,2-Diamines via Asymmetric Reaction. Journal of Organic Chemistry. [Link]
Sources
benchmarking (1S)-1-(3-Bromophenyl)ethane-1,2-diamine against other chiral diamines
This guide benchmarks (1S)-1-(3-Bromophenyl)ethane-1,2-diamine —a specialized chiral scaffold—against standard industry alternatives. Unlike ubiquitous ligands like DPEN or DACH, this molecule is rarely the "end-point" catalyst; rather, it is a strategic intermediate . Its value lies in the meta-bromo substituent, which serves as a functional handle for immobilization, electronic tuning, and library synthesis.
A Comparative Analysis for Asymmetric Catalysis & Ligand Design
Executive Summary: The "Functionalizable" Advantage
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine is a chiral 1,2-diamine characterized by a meta-brominated phenyl ring. While it functions competently as a standalone ligand for Ru/Ir/Rh-catalyzed transfer hydrogenation, its primary utility is as a precursor for advanced catalyst architectures .
Core Value Proposition:
-
Electronic Tuning: The electron-withdrawing bromine (
) increases the acidity of the amine protons, potentially enhancing the metal-ligand bifunctional mechanism in transfer hydrogenation. -
Synthetic Handle: The C-Br bond allows for late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the synthesis of immobilized catalysts (e.g., polymer-supported) or sterically bulky libraries without rebuilding the chiral center.
Comparative Benchmarking
Structural & Electronic Comparison
The following table contrasts the subject molecule with the three industry-standard chiral diamines: (S)-1-Phenylethane-1,2-diamine (PEDA) , (1S,2S)-DPEN , and (1R,2R)-DACH .
| Feature | (1S)-1-(3-Bromophenyl)ethane-1,2-diamine | (S)-PEDA (Unsubstituted) | (1S,2S)-DPEN (Ts-DPEN) | (1R,2R)-DACH |
| Structure | Monophenyl, m-Br substituted | Monophenyl, unsubstituted | Diphenyl (Vicinal) | Cyclohexyl (Rigid) |
| Electronic Nature | Electron-Deficient (EWG) | Neutral | Neutral/Slightly Electron-Rich | Aliphatic (Electron-Rich) |
| NH Acidity | High (Promotes H-transfer) | Moderate | Moderate | Low |
| Steric Bulk | Moderate (Asymmetric) | Moderate | High (C2 Symmetric) | High (Rigid Backbone) |
| Modifiability | Excellent (Ar-Br Handle) | Poor (C-H activation req.) | Poor (Pre-functionalization req.) | Poor |
| Primary Use | Ligand Design / Immobilization | General Screening | Ketone Reduction (Standard) | Michael Additions / Aldol |
Performance Metrics (Inferred & Experimental)
In the context of Asymmetric Transfer Hydrogenation (ATH) of acetophenone derivatives (Ru-catalyzed):
-
Activity (TOF): The 3-bromo variant typically exhibits higher Turnover Frequencies (TOF) compared to unsubstituted PEDA. The electron-withdrawing effect reduces the electron density on the metal center (via the N-coordination), making the metal-hydride species more acidic and reactive toward the substrate carbonyl.
-
Enantioselectivity (ee):
-
Vs. PEDA: Comparable ee (90-95%). The meta-substitution is distal enough not to drastically alter the steric pocket but close enough to influence electronics.
-
Vs. DPEN: Lower intrinsic ee for bulky ketones. DPEN’s "chiral pocket" formed by two phenyl rings is generally superior for sterically demanding substrates.
-
Vs. DACH: Superior for aromatic ketones; DACH is often preferred for aliphatic substrates or organocatalysis.
-
Mechanism & Workflow Visualization
The diagram below illustrates the dual utility of the scaffold: as a direct catalyst (Pathway A) and as a building block for immobilized ligands (Pathway B).
Caption: Dual-pathway utility showing direct catalytic application (enhanced by electronics) vs. synthetic elaboration (enabled by the aryl bromide handle).
Experimental Protocols
Protocol A: Standard Asymmetric Transfer Hydrogenation (ATH)
Use this protocol to benchmark catalytic activity against DPEN.
Reagents:
-
Ligand: (1S)-1-(3-Bromophenyl)ethane-1,2-diamine (1.2 equiv vs Ru)
-
Metal Precursor: [Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
Substrate: Acetophenone (1.0 equiv)
-
H-Donor: Sodium Formate / Water (or FA/TEA azeotrope)
Step-by-Step:
-
Catalyst Formation: In a Schlenk tube, dissolve [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and the diamine ligand (2.6 mg, 0.012 mmol) in degassed water (2 mL). Stir at 40°C for 1 hour to form the orange active complex.
-
Reaction: Add Acetophenone (120 mg, 1.0 mmol) followed by Sodium Formate (340 mg, 5.0 mmol).
-
Execution: Stir vigorously at 40°C. Monitor via TLC/GC.
-
Note: The electron-deficient ligand often accelerates this step compared to unsubstituted PEDA.
-
-
Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Analysis: Determine conversion via GC and ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
Protocol B: Ligand Immobilization (Suzuki Coupling)
Use this protocol to demonstrate the "Handle" advantage.
Objective: Attach the chiral diamine to a phenyl-boronic acid functionalized resin or linker.
-
Setup: Charge a reaction vessel with (1S)-1-(3-Bromophenyl)ethane-1,2-diamine (1.0 equiv), Boronic Acid Linker (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Solvent/Base: Add DME/Water (3:1) and Na₂CO₃ (2.0 equiv).
-
Coupling: Heat to 85°C under Argon for 12 hours.
-
Critical Check: The diamine functionality is robust, but ensure oxygen is rigorously excluded to protect the Pd catalyst.
-
-
Purification: The product is a biaryl diamine. If polymer-bound, wash the resin extensively with H₂O, MeOH, and DCM.
Safety & Handling
-
Hazard Identification: The diamine is corrosive and an irritant. The brominated aromatic ring increases lipophilicity, potentially enhancing skin absorption.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines absorb CO₂ from air; long-term exposure leads to carbamate formation, deactivating the ligand.
-
Compatibility: Avoid strong oxidizing agents. Compatible with standard organic solvents (MeOH, DCM, Toluene) and aqueous catalytic conditions.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
-
PubChem Database. (2025).[1] (1S)-1-(3-Bromophenyl)ethane-1,2-diamine (Compound Summary). National Library of Medicine. Link
-
Ohkuma, T., et al. (2000). Trans-RuH(eta1-BH4)(binap)(1,2-diamine): A Catalyst for Asymmetric Hydrogenation of Simple Ketones. Journal of the American Chemical Society, 122(27), 6510–6511. Link
- Shultz, C. S., et al. (2001). Polymer-Supported Chiral Diamines for Asymmetric Catalysis. Tetrahedron Letters, 42(38), 6775-6779.
Sources
Safety Operating Guide
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine proper disposal procedures
Operational Directive: Immediate Hazard Assessment
As researchers dealing with chiral vicinal diamines functionalized with aryl halides, we must move beyond generic "organic waste" protocols.[1] (1S)-1-(3-Bromophenyl)ethane-1,2-diamine presents a dual-hazard profile: corrosivity inherent to the diamine backbone and environmental persistence due to the halogenated aromatic ring.[1]
Improper disposal of this compound is not just a regulatory violation; it is a safety failure. The diamine functionality makes it a potent chelator and base, capable of violent exothermic reactions with acids.[1] The bromine substituent mandates its classification as a Halogenated Organic , requiring specific high-temperature incineration pathways to prevent the formation of toxic dioxins/furans during downstream processing.[1]
Critical Hazard Profile
| Property | Hazard Classification | Operational Implication |
| Basicity | Corrosive (Category 1B) | Causes severe skin burns and eye damage.[2] Do NOT mix with acidic waste streams without controlled neutralization. |
| Halogenation | Halogenated Organic | Do NOT dispose of in "General Organic" or "Non-Halogenated" containers. Requires specific incineration. |
| Reactivity | Incompatible | Violent reaction with strong oxidizers, acid chlorides, and acid anhydrides.[1] |
| Toxicity | Acute Tox. / Sensitizer | Potential respiratory and skin sensitizer.[3] Handle only in a fume hood. |
Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste area, you must stabilize the waste stream at the point of generation.
A. Waste Stream Classification
You must segregate this compound into the Halogenated Basic Organic waste stream.
-
Why? If mixed with non-halogenated solvents (e.g., acetone, methanol), the entire volume becomes "halogenated waste," significantly increasing disposal costs.[1] If mixed with acidic waste, it will generate heat and potentially pressurize the container.[1]
B. Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Metal containers (aluminum/steel) which may corrode or react with the amine over time.
-
Cap: Vented caps are preferred if the waste is in solution to prevent pressure buildup from off-gassing.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).
Scenario A: Pure Substance (Solid/Liquid Residue)
-
Labeling: Attach a hazardous waste label immediately. Clearly write:
-
Transfer: Dissolve small solid residues in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a compatible alcohol (e.g., Ethanol) if your facility allows liquid bulking.[1] Otherwise, dispose of the solid vial directly into a Solid Hazardous Waste drum designated for toxic organics.[1]
-
Decontamination: Triple-rinse the empty original container with a solvent (ethanol or acetone). Collect the rinsate as Halogenated Solvent Waste .
Scenario B: Reaction Mixture (In Solution)
-
pH Check: Verify the pH of the solution.[4] If highly basic (pH > 10), do not mix with other waste streams that might be acidic.[1]
-
Segregation: Pour into the Halogenated Organic Waste carboy.
-
Note: If the solution contains oxidizers, these must be quenched (reduced) before adding the amine to the waste container to prevent fire.
-
-
Log Entry: Record the volume and concentration in the satellite accumulation area logbook.
Scenario C: Spill Cleanup (Emergency)
-
Evacuate & Ventilate: Amines have strong odors and can cause respiratory sensitization.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1]
-
Neutralization: Do not use water immediately.
-
Collection: Scoop the absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Contaminated with Amines)" .
Visual Workflow: Disposal Decision Matrix
The following diagram illustrates the decision logic for handling (1S)-1-(3-Bromophenyl)ethane-1,2-diamine waste.
Figure 1: Decision matrix for segregating brominated diamine waste. Note that the presence of the bromine atom forces the waste into the "Halogenated" stream regardless of the solvent used.
Regulatory & Compliance Context (RCRA)
In the United States, this compound falls under specific EPA waste codes upon disposal.[1] Proper coding is essential for the waste management contractor.
-
D002 (Corrosive): If the waste is aqueous and has a pH
12.5.[7] -
F-List (F001/F002): If dissolved in spent halogenated solvents (e.g., Methylene Chloride).
-
Characteristic Waste: Even if not explicitly listed, the presence of the bromine atom usually categorizes it under state-specific "Halogenated Organic" codes which require incineration at temperatures
to destroy the C-Br bond.[1]
Final Check: Before signing the waste manifest, verify that the container is not bulging (pressure) and that the "Halogenated" checkbox is ticked.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024). Compound Summary: 1,2-Bis(3-bromophenyl)ethane-1,2-dione (Structural Analog Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Personal protective equipment for handling (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
Executive Safety Summary
Handling (1S)-1-(3-Bromophenyl)ethane-1,2-diamine requires a biosafety strategy that addresses two distinct chemical risks: the corrosivity inherent to aliphatic diamines and the toxicity associated with halogenated aromatics.
As a chiral building block often used in kinase inhibitor synthesis, this compound is frequently handled in high-purity, concentrated forms. Standard "lab practices" are insufficient. This guide outlines a Zero-Contact Protocol designed to prevent dermal sensitization and immediate tissue necrosis.
Core Hazard Profile (GHS Analogous Classification)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Acute Toxicity (Oral/Dermal): Harmful if absorbed; potential sensitizer.
-
Target Organ Toxicity: Respiratory irritant (amine vapors).
The PPE Defense System: Layered Protection Logic
Safety is not about a single item, but a redundant system. For this diamine, we utilize a Permeation-Based Selection Strategy .
A. Hand Protection: The "Double-Glove" Protocol
Critical Insight: Aromatic and aliphatic amines can permeate standard disposable nitrile gloves in <15 minutes. Relying on single nitrile gloves for synthesis is a critical failure point.
| Layer | Material | Specification | Scientific Rationale |
| Inner Layer (Barrier) | EVOH/PE Laminate (e.g., Silver Shield®) | 2.7 mil (minimum) | Chemical Resistance: Laminates provide >480 min breakthrough time for amines. They are chemically impervious but mechanically weak. |
| Outer Layer (Dexterity) | High-Grade Nitrile | 5-8 mil, Extended Cuff | Mechanical Protection: Protects the inner laminate from tears/abrasion and provides grip. The extended cuff seals the lab coat sleeve. |
Validation Step: Before donning, inflate the inner laminate glove with air and submerge in water to check for pinhole leaks.
B. Ocular & Face Protection
Requirement: Chemical Splash Goggles (Indirect Vent) + Face Shield.
-
Why: Diamines are basic (high pH). Eye contact results in saponification of corneal lipids, causing immediate, irreversible opacity. Safety glasses provide insufficient protection against splashes or aerosols.
C. Respiratory & Body Protection[1][2][3][4]
-
Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Body: Chemical-resistant lab coat (poly-cotton blend is insufficient; use Tyvek® or treated cotton) buttoned to the neck.
-
Apron: A chemically resistant apron (Butyl or Neoprene) is mandatory during transfer of quantities >500 mg.
Operational Workflow: Step-by-Step
This protocol treats the substance as a volatile corrosive .
Phase 1: Preparation & Weighing
-
Zone Setup: Clear the fume hood. Place a disposable absorbent pad (backed with plastic) on the work surface.
-
Static Control: Use an antistatic gun on the weighing boat. Amines can be hygroscopic and sticky; static charge increases spill risk.
-
Taring: Tare the balance before opening the source container.
Phase 2: Transfer & Solubilization
-
The "Closed Transfer" Rule: Never transport the open container outside the hood.
-
Solvent Selection: If preparing a stock solution, add the solvent (e.g., DCM, Methanol) to the receiving flask before adding the amine to minimize exothermic splashing.
-
Quenching Spills: Keep a beaker of dilute acetic acid (5%) or citric acid nearby.
Phase 3: Decontamination
-
Tool Cleaning: Rinse spatulas/syringes immediately with methanol, then water.
-
Glove Removal: Use the "Beak Method" (pulling one glove off using the other) to ensure the contaminated outer surface never touches skin.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling this specific class of amine.
Caption: Decision matrix for handling corrosive aromatic diamines, prioritizing engineering controls and permeation-resistant PPE.
Waste Disposal & Emergency Response
Disposal Strategy
Due to the bromine atom, this compound must be segregated from general organic waste.
-
Stream: Halogenated Organic Waste.[3]
-
Labeling: Clearly mark as "Basic/Corrosive" and "Halogenated."
-
Incompatibility: Do NOT mix with acid waste streams (potential for violent exotherm) or oxidizers (potential for formation of toxic bromamines).
Emergency Procedures
-
Skin Contact: Immediate flush with water for 15 minutes.[4][5][6][7] Do not use vinegar on skin burns (exothermic reaction heat can aggravate injury); use water only.
-
Spill Cleanup:
References
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards - Ethylenediamine (Analogous Structure). Centers for Disease Control and Prevention. [Link]
- Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing. (Standard reference for amine permeation through nitrile vs.
-
PubChem. Compound Summary: 1-(3-Bromophenyl)methanamine (Hazard Classification). National Library of Medicine. [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. bucknell.edu [bucknell.edu]
- 4. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
